molecular formula C6H3BrClFO B1375324 3-Bromo-6-chloro-2-fluorophenol CAS No. 943830-14-6

3-Bromo-6-chloro-2-fluorophenol

Cat. No.: B1375324
CAS No.: 943830-14-6
M. Wt: 225.44 g/mol
InChI Key: WMKQZAWRLMLCRO-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-2-fluorophenol is a useful research compound. Its molecular formula is C6H3BrClFO and its molecular weight is 225.44 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-6-chloro-2-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClFO/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKQZAWRLMLCRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

electronic and steric effects in substituted phenols

The electronic and steric effects in substituted phenols are not merely academic concepts; they are fundamental, predictable forces that medicinal chemists and drug developers can harness to craft superior therapeutics. By understanding how the choice and placement of a substituent influences acidity, hydrogen bonding potential, antioxidant activity, and metabolic stability, scientists can move from serendipitous discovery to rational, hypothesis-driven drug design. The principles and protocols outlined in this guide provide a robust framework for the systematic evaluation and optimization of phenolic compounds, a class of molecules that will undoubtedly continue to be a rich source of future medicines. [1][18]

References

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  • Title: Protein–Phenolic Interactions as a Factor Affecting the Physicochemical Properties of White Bean Proteins. Source: PMC - NIH. URL: [Link]

  • Title: Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. Source: ResearchGate. URL: [Link]

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  • Title: Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. Source: GSC Online Press. URL: [Link]

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  • Title: Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Source: Open Library Publishing Platform. URL: [Link]

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The Multifaceted Biological Activity of Bromophenol Derivatives: From Marine Origins to Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Introduction

Bromophenol derivatives represent a fascinating class of halogenated phenolic compounds, predominantly biosynthesized as secondary metabolites by marine organisms, particularly red algae of the Rhodomelaceae family.[1] These compounds are characterized by a phenol ring structure substituted with one or more bromine atoms and hydroxyl groups, which significantly influence their chemical properties and biological functions.[1] The presence of bromine atoms, for instance, enhances lipophilicity and modulates the reactivity of these molecules, often leading to a broad spectrum of potent biological activities that surpass their non-brominated counterparts.[1]

First isolated from the red alga Neorhodomela larix in 1967, bromophenols have since been identified in a wide array of marine species, including brown and green algae, sponges, and ascidians.[1][2] Their ecological role is thought to involve chemical defense and deterrence.[2] However, it is their diverse and promising pharmacological activities—including antioxidant, antimicrobial, antiviral, anticancer, anti-diabetic, and anti-inflammatory effects—that have captured the attention of the scientific community.[1][2][3]

This technical guide offers an in-depth exploration of the core biological activities of bromophenol derivatives. It is designed for researchers, scientists, and drug development professionals, providing a synthesis of technical data, mechanistic insights, and field-proven experimental methodologies. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide aims to serve as a valuable resource for advancing the research and development of bromophenol-based therapeutic agents.

Chapter 1: Potent Antioxidant Capabilities

The antioxidant activity of bromophenols is a cornerstone of their broader biological effects, contributing significantly to their therapeutic potential, including their anticancer properties.[2][4] This activity is primarily attributed to their ability to scavenge free radicals and chelate pro-oxidant metals.[5]

Mechanisms of Antioxidant Action

Bromophenols exert their antioxidant effects through two primary mechanisms:

  • Hydrogen Atom Transfer (HAT): In this mechanism, the bromophenol molecule donates a hydrogen atom from one of its hydroxyl groups to a free radical, thereby neutralizing it and terminating the oxidative chain reaction.[6] The presence of ortho-dihydroxy groups (a catechol group) is particularly effective for this activity.[5][7]

  • Metal Chelation: Some bromophenols can bind to transition metal ions like copper(II), preventing them from participating in Fenton-like reactions that generate highly reactive hydroxyl radicals.[5] This sequestration of pro-oxidant metals provides a secondary, indirect antioxidant effect.[5]

Theoretical studies using density functional theory (DFT) have shown that the efficacy of radical scavenging is influenced by the molecular structure, including the nature of the bond linking phenolic units (C-C vs. C-O-C) and the deprotonation state of the catechol group.[5]

Structure-Activity Relationships (SAR)

The antioxidant potency of bromophenols is intrinsically linked to their chemical structure:

  • Hydroxyl Groups: The number and position of hydroxyl (-OH) groups are critical. The catechol (ortho-dihydroxy) moiety is a key feature for potent free radical scavenging.[5][7]

  • Bromine Atoms: The degree and position of bromination influence the electronic properties of the phenol ring, which in turn affects the hydrogen-donating ability of the hydroxyl groups.

  • Overall Molecular Architecture: For dimeric bromophenols, the linkage between the phenolic rings (e.g., ether vs. direct C-C bond) can impact reactivity.[5]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a reliable method for quantifying the free radical scavenging capacity of bromophenol derivatives. The causality of this choice rests on the stability and commercial availability of the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, which allows for a straightforward and reproducible spectrophotometric measurement.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging potential of the antioxidant compound.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the bromophenol derivative (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a working solution of DPPH in methanol (e.g., 0.1 mM). Ensure the absorbance of this solution at the characteristic wavelength (approx. 517 nm) is around 1.0.

  • Assay Procedure:

    • Create a series of dilutions of the bromophenol stock solution to test a range of concentrations.

    • In a 96-well microplate, add a fixed volume of the DPPH working solution to each well.

    • Add an equal volume of the bromophenol dilutions to the respective wells.

    • Include a positive control (e.g., ascorbic acid or butylated hydroxytoluene) and a blank control (solvent without the test compound).

  • Incubation and Measurement:

    • Incubate the microplate in the dark at room temperature for 30 minutes. This allows the scavenging reaction to reach completion.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the percentage of scavenging activity against the concentration of the bromophenol derivative.

    • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, typically through non-linear regression analysis.

Data Summary: Antioxidant Activity of Selected Bromophenols
CompoundAssayIC50 ValueSource
Bis(2,3,6-tribromo-4,5-dihydroxybenzyl) etherDPPH8.5 µM[5]
Polysiphonia urceolata-derived BPDPPH20.3 µM[5]
Ureido-BromophenolsDPPH3.34 to 4.84 μM[1]
Visualization: Free Radical Scavenging by a Bromophenol

Scavenging_Mechanism cluster_0 Antioxidant Action BP_OH Bromophenol (Ar-OH) BP_O Bromophenol Radical (Ar-O•) BP_OH->BP_O H• donation Radical Free Radical (R•) Neutralized Neutralized Molecule (RH) Radical->Neutralized H• acceptance

Caption: Hydrogen Atom Transfer (HAT) mechanism of antioxidant activity.

Chapter 2: Broad-Spectrum Antimicrobial Activities

Bromophenol derivatives have demonstrated significant activity against a range of pathogenic microbes, including bacteria and fungi, positioning them as potential leads for new antimicrobial agents.[2]

Antibacterial Activity

Bromophenols exhibit notable antibacterial effects, including against multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA), a significant challenge in public health.[8][9]

The precise mechanisms are still being elucidated, but potential actions include:

  • Cell Membrane Disruption: The lipophilic nature of bromophenols may allow them to intercalate into the bacterial cell membrane, disrupting its integrity and leading to cell death.

  • Inhibition of Virulence Factors: Some derivatives have been shown to inhibit biofilm formation, a key virulence factor that protects bacteria from antibiotics and host immune responses.[8][9] They can also interfere with other virulence properties like pyocyanin production and swarming motility in bacteria such as Pseudomonas aeruginosa.[8][9]

  • Enzyme Inhibition: As with other biological activities, the inhibition of essential bacterial enzymes is a likely mechanism.

Studies have shown that the antibacterial efficacy can be dose-dependent and varies with the structure of the bromophenol. For instance, the compound 3-bromo-2,6-dihydroxyacetophenone was found to be particularly effective against S. aureus and MRSA.[8][9] The number and position of bromine atoms and hydroxyl groups are crucial for activity.[2]

This protocol is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Its selection is based on its quantitative nature and its universal acceptance in microbiology for assessing antimicrobial potency.

Principle: A serial dilution of the bromophenol is prepared in a liquid growth medium, and a standardized inoculum of the target bacterium is added. After incubation, the presence or absence of visible growth is determined. The MIC is the lowest concentration of the compound at which no growth is observed.

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Culture the test bacterium (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) overnight at 37°C.

    • Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions:

    • In a 96-well microplate, perform a two-fold serial dilution of the bromophenol derivative in the growth medium. The concentration range should be wide enough to encompass the expected MIC.

  • Inoculation and Incubation:

    • Add a standardized volume of the bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the Results:

    • Visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth.

    • The MIC is the lowest concentration of the bromophenol in which the well remains clear. A spectrophotometric reading can also be used for a more quantitative assessment.

Antifungal Activity

Certain bromophenols are promising candidates for antifungal agents, particularly in the context of crop protection.[2]

A key mechanism of antifungal activity for some bromophenols is the inhibition of isocitrate lyase (ICL).[2] ICL is a crucial enzyme in the glyoxylate cycle, which is essential for fungi to utilize two-carbon compounds for energy and is highly expressed during plant infection by pathogenic fungi like Magnaporthe grisea.[2] By inhibiting ICL, bromophenols disrupt the metabolic pathway necessary for fungal growth and pathogenesis. Preliminary structure-activity relationship studies suggest that a diphenylmethane skeleton and the presence of bromine are essential for ICL inhibition.[2]

ICL_Inhibition cluster_1 Fungal Glyoxylate Cycle Isocitrate Isocitrate ICL Isocitrate Lyase (ICL) Isocitrate->ICL Substrate Products Succinate + Glyoxylate ICL->Products Catalysis Bromophenol Bromophenol Derivative Bromophenol->ICL Inhibition

Caption: Inhibition of the fungal enzyme Isocitrate Lyase by bromophenols.

Chapter 3: Promising Antiviral Potential

Research has highlighted the potential of bromophenol derivatives as antiviral agents against both human and animal viruses.[2]

Overview of Antiviral Effects

Specific bromophenols have demonstrated efficacy against a range of viruses:

  • Herpes Simplex Virus (HSV-1): Certain derivatives are considered novel antiviral agents against wild-type, phosphonoacetic acid-resistant, and thymidine kinase-deficient strains of HSV-1.[2]

  • Fish Pathogenic Viruses: Compounds like 3-bromo-4,5-dihydroxybenzyl methyl ether have shown potential against infectious hematopoietic necrosis virus and infectious pancreatic necrosis virus.[2]

In vivo studies have supported these findings. For example, oral administration of an active bromophenol derivative to HSV-1 infected mice significantly delayed the appearance of skin lesions and suppressed the viral load in the brain and skin without toxicity.[2]

Data Summary: Antiviral Activity of a Bromophenol Derivative
CompoundVirus StrainIC50 ValueSource
Compound 3.15 (from source)Wild-type HSV-13.02 µg/mL[2]
Compound 3.15 (from source)APr HSV-10.91 µg/mL[2]
Compound 3.15 (from source)TK- HSV-11.41 µg/mL[2]
Experimental Protocol: Plaque Reduction Assay

This is a functional assay used to quantify the infectivity of a virus and the efficacy of an antiviral compound. The choice of this protocol is based on its ability to measure the inhibition of infectious virus particle production, providing a more biologically relevant endpoint than simple binding assays.

Principle: A confluent monolayer of host cells is infected with a known amount of virus. The virus replicates and spreads, creating localized areas of cell death or "plaques." The cells are overlaid with a semi-solid medium to restrict viral spread to adjacent cells. In the presence of an effective antiviral agent, the number or size of the plaques will be reduced.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed appropriate host cells (e.g., Vero cells for HSV-1) in multi-well plates and grow until they form a confluent monolayer.

  • Virus Infection:

    • Prepare serial dilutions of the virus stock.

    • Remove the growth medium from the cells and infect them with a standardized amount of virus (designed to produce a countable number of plaques). Allow the virus to adsorb for 1-2 hours.

  • Compound Treatment and Overlay:

    • Prepare an overlay medium (e.g., medium containing 1% methylcellulose) that includes various concentrations of the bromophenol derivative.

    • After the adsorption period, remove the virus inoculum and add the compound-containing overlay medium to the cells.

  • Incubation:

    • Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days for HSV-1).

  • Plaque Visualization and Counting:

    • Remove the overlay medium and fix the cells (e.g., with methanol).

    • Stain the cell monolayer with a staining solution (e.g., crystal violet), which stains living cells but leaves the plaques unstained.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration relative to the untreated virus control.

    • Determine the IC50 value, the concentration of the compound that reduces the number of plaques by 50%.

Chapter 4: Anticancer Activity and Mechanisms

The anticancer properties of bromophenols are a significant area of research, with many derivatives showing cytotoxicity against various cancer cell lines.[2][4]

Mechanisms of Anticancer Action

The anticancer activity of bromophenols is often multifactorial and, while not fully elucidated for all compounds, is believed to involve several mechanisms:

  • Induction of Apoptosis: Some bromophenols, such as bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE), have been shown to induce programmed cell death (apoptosis) in cancer cells, for instance, in leukemia K562 cells.[4]

  • Cell Cycle Arrest: By interfering with the cell cycle machinery, these compounds can halt the proliferation of cancer cells.

  • Antioxidant Effects: As oxidative stress is a key factor in carcinogenesis, the free radical scavenging properties of bromophenols are thought to contribute to their anticancer activity by preventing oxidative damage to cellular components.[2]

  • Inhibition of Topoisomerase I: BDDE has also been found to inhibit topoisomerase I, an enzyme critical for DNA replication and repair in cancer cells.[4]

  • Anti-angiogenesis: Some derivatives can inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a widely used colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is chosen for its reliability, sensitivity, and suitability for high-throughput screening of potential anticancer compounds.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., HCT-116, DLD-1, or K562) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the bromophenol derivative for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC50 value, the concentration of the compound that reduces the viability of the cancer cells by 50%.

Data Summary: Cytotoxicity of Selected Bromophenols
CompoundCell LineIC50 ValueSource
Compound 2.11 (from source)DLD-1 (Colon Cancer)1.32 to 14.6 µM[2]
Compound 2.12 (from source)HCT-116 (Colon Cancer)1.32 to 14.6 µM[2]
Compound 2.13 (from source)DLD-1 (Colon Cancer)1.32 to 14.6 µM[2]
Visualization: Simplified Apoptosis Induction Pathway

Apoptosis_Pathway cluster_2 Anticancer Mechanism Bromophenol Bromophenol Derivative Mitochondria Mitochondrial Stress (e.g., ROS generation) Bromophenol->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: A simplified pathway showing bromophenol-induced apoptosis.

Chapter 5: Enzyme Inhibition and Neuroprotective Effects

A remarkable feature of bromophenol derivatives is their ability to inhibit a variety of enzymes, which underpins their potential for treating metabolic and neurodegenerative diseases.[1][10]

Inhibition of Key Enzymes
  • Anti-Diabetic Potential: Bromophenols inhibit enzymes like protein tyrosine phosphatase 1B (PTP1B), α-glucosidase, and aldose reductase.[1][2] Inhibition of PTP1B is a key strategy for enhancing insulin signaling, while inhibiting α-glucosidase slows carbohydrate digestion, and aldose reductase inhibition helps prevent diabetic complications.[1][2]

  • Anti-Alzheimer's Potential: Several bromophenols are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine.[10][11] Their inhibition is a primary therapeutic strategy for Alzheimer's disease. Some derivatives also inhibit glycogen synthase kinase-3β (GSK-3β) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1), other key targets in Alzheimer's pathology.[12]

  • Other Enzyme Targets: Synthetic bromophenol derivatives have also shown strong inhibitory activity against carbonic anhydrase isoenzymes (CA I and CA II), which are targets for treating conditions like glaucoma and epilepsy.[10]

Data Summary: Enzyme Inhibition by Bromophenol Derivatives
Compound Class/DerivativeTarget EnzymeInhibition Value (Ki)Therapeutic AreaSource
Rhodomela confervoides BPsPTP1BIC50: 0.84 to 2.4 µMAnti-diabetic[2]
Synthetic BP DerivativesAcetylcholinesterase (AChE)6.54 to 24.86 nMAnti-Alzheimer's[10]
Synthetic BP DerivativesCarbonic Anhydrase II (hCA II)1.63 to 15.05 nMGlaucoma, Epilepsy[10]
Synthetic BP Derivativesα-glycosidase4.31 to 44.14 nMAnti-diabetic[1]
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is a classic and robust method for measuring AChE activity and its inhibition. It is selected for its sensitivity and the direct colorimetric readout that is easily quantifiable.

Principle: The enzyme AChE hydrolyzes the substrate acetylthiocholine (ATChI) to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color development.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a phosphate buffer (e.g., 100 mM, pH 8.0).

    • Prepare stock solutions of AChE, ATChI, DTNB, and the bromophenol inhibitor in the buffer.

  • Assay Procedure (in a 96-well plate):

    • Add the phosphate buffer, DTNB solution, and the bromophenol derivative at various concentrations to the wells.

    • Add the AChE enzyme solution to all wells except the blank. Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiating the Reaction:

    • Start the reaction by adding the substrate (ATChI) to all wells.

  • Kinetic Measurement:

    • Immediately measure the change in absorbance at 412 nm over time (e.g., every minute for 5-10 minutes) using a microplate reader in kinetic mode. The rate of the reaction is determined from the slope of the absorbance vs. time plot.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the bromophenol.

    • Determine the IC50 value.

    • To determine the mode of inhibition (e.g., competitive), the assay can be repeated with varying concentrations of both the substrate and the inhibitor, followed by analysis using Lineweaver-Burk plots.[12]

Chapter 6: Synthesis of Bioactive Bromophenol Derivatives

While many bioactive bromophenols are isolated from natural sources, chemical synthesis offers a powerful route to produce these compounds in larger quantities and to create novel derivatives with improved potency, selectivity, and pharmacokinetic properties.[8][10]

Rationale for Synthesis
  • Accessibility: Natural sources may yield only small quantities of the desired compound. Synthesis provides a reliable supply for extensive biological testing.

  • Structural Modification: Synthesis allows for systematic modifications to the bromophenol scaffold to probe structure-activity relationships (SAR).

  • Lead Optimization: Promising natural products can be used as a starting point for developing derivatives with enhanced drug-like properties (e.g., better solubility, lower toxicity).

Common Synthetic Strategies
  • Electrophilic Bromination: This is a fundamental step. Reagents like N-bromosuccinimide (NBS) are commonly used to introduce bromine atoms onto the aromatic ring of a phenol or a dihydroxyacetophenone precursor.[8]

  • O-Me Demethylation: Many synthetic routes involve methoxy-protected precursors. Boron tribromide (BBr3) is a powerful reagent used to cleave the methyl ethers to reveal the free hydroxyl groups, which are often crucial for biological activity.[10]

  • Alkylation and Condensation Reactions: To build more complex diaryl methane or ether-linked structures, reactions such as Friedel-Crafts alkylation can be employed.[10]

Experimental Protocol: General Synthesis of a Brominated Dihydroxyacetophenone

This protocol outlines a representative synthesis of a simple bioactive bromophenol derivative, adapted from the literature.[8]

Principle: This synthesis involves the direct electrophilic bromination of a commercially available dihydroxyacetophenone using N-bromosuccinimide (NBS) as the bromine source.

Step-by-Step Methodology:

  • Reaction Setup:

    • Dissolve the starting material (e.g., 1 equivalent of 2,6-dihydroxyacetophenone) in a suitable anhydrous solvent (e.g., acetonitrile) in a round-bottom flask.

  • Bromination:

    • Add the brominating agent, N-bromosuccinimide (1 to 2 equivalents, depending on the desired degree of bromination), to the flask.

    • Heat the reaction mixture (e.g., to 50°C) and monitor its progress using thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, remove the solvent under reduced pressure (in vacuo).

    • Add water to the residue and perform a liquid-liquid extraction with an organic solvent like ethyl acetate.

  • Purification:

    • Collect the organic layers, dry them over an anhydrous salt (e.g., Na2SO4), and concentrate them.

    • Purify the crude product using column chromatography on silica gel to isolate the desired bromophenol derivative.

  • Characterization:

    • Confirm the structure of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Visualization: A General Synthetic Pathway

Synthesis_Pathway cluster_3 Chemical Synthesis Start Dihydroxy- acetophenone Product Brominated Product Start->Product Bromination Reagent N-Bromosuccinimide (NBS) Reagent->Product

Caption: A simplified schematic for the synthesis of a bromophenol derivative.

Conclusion and Future Perspectives

Bromophenol derivatives, originating from the rich chemical diversity of the marine environment, have unequivocally established themselves as a class of molecules with profound and varied biological activities. This guide has traversed their capabilities as potent antioxidants, broad-spectrum antimicrobial agents, and promising antiviral, anticancer, and enzyme-inhibiting compounds. The recurring theme is the intricate relationship between their structure—the number and position of bromine and hydroxyl groups—and their functional potency.

The therapeutic potential is significant, with promising leads for combating drug-resistant bacteria, managing complex diseases like cancer and Alzheimer's, and potentially treating diabetes. However, the journey from a promising marine natural product to a clinically approved drug is long and requires further rigorous investigation.

Future research should focus on:

  • In-depth Mechanistic Studies: While many activities have been identified, the precise molecular mechanisms often remain unclear. Elucidating these pathways is crucial for rational drug design.[2]

  • In Vivo Efficacy and Toxicology: The majority of research is confined to in vitro studies.[2] Comprehensive in vivo testing is necessary to evaluate the efficacy, safety, and pharmacokinetic profiles of these compounds.

  • Structure-Activity Relationship (SAR) Expansion: Continued synthetic efforts to create diverse libraries of bromophenol derivatives will be essential for optimizing activity and minimizing off-target effects.[2]

  • Sustainable Sourcing: As the demand for these compounds grows, developing sustainable production methods, including total synthesis and synthetic biology approaches, will be critical to avoid over-harvesting of marine resources.[1]

References

  • Liu, M., Hansen, P. E., & Lin, X. (2011). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 9(7), 1273–1292. [Link]

  • Cabrita, A. R., et al. (2024). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. Marine Drugs, 22(5), 214. [Link]

  • Chen, Y.-L., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega, 9(39), 46979–46991. [Link]

  • Goren, A. C., et al. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules, 27(21), 7500. [Link]

  • Chen, Y.-L., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega. [Link]

  • Wang, L., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Molecules, 27(15), 4983. [Link]

  • Boulebd, H. (2025). Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages and the catechol group. RSC Advances, 15(28), 19890-19900. [Link]

  • Li, K., et al. (2011). Isolation, Characterization, and Antioxidant Activity of Bromophenols of the Marine Red Alga Rhodomela confervoides. Journal of Agricultural and Food Chemistry, 59(19), 10523-10529. [Link]

  • Goren, A. C., et al. (2022). Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. Chemistry & Biodiversity. [Link]

  • Paudel, P., et al. (2020). Anti-Alzheimer's Disease Activity of Bromophenols from a Red Alga, Symphyocladia latiuscula (Harvey) Yamada. ACS Omega, 5(2), 1017–1025. [Link]

  • Goren, A. C., et al. (2023). Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. Chemistry & Biodiversity, 20(8), e202300469. [Link]

  • Synthesis and biological activity of brominated phenols with lactamomethyl moieties-natural compounds analogues. (2024). ResearchGate. [Link]

  • Zhang, M., et al. (2024). Marine Bromophenol Derivatives as a Novel Class of Potent Small-Molecule STING Agonists. Marine Drugs, 22(7), 316. [Link]

  • Boulebd, H. (2025). Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages and the catechol group. RSC Publishing. [Link]

  • Li, X., et al. (2008). Theoretical Investigation on Antioxidant Activity of Bromophenols from the Marine Red Alga Rhodomela confervoides: H-Atom vs Electron Transfer Mechanism. The Journal of Physical Chemistry A, 112(41), 10355–10360. [Link]

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Methodological & Application

Application Note: Strategic Etherification of 3-Bromo-6-chloro-2-fluorophenol for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the etherification of 3-Bromo-6-chloro-2-fluorophenol, a critical starting material in the synthesis of complex molecules for pharmaceutical and agrochemical applications. The strategic introduction of an ether linkage to this polysubstituted phenol can significantly modulate its physicochemical and pharmacological properties. This document outlines two primary, field-proven methodologies for this transformation: the Williamson Ether Synthesis for alkyl ethers and the Ullmann Condensation for aryl ethers. We delve into the mechanistic underpinnings of these reactions, provide detailed, step-by-step protocols, and discuss critical process parameters and optimization strategies. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these protocols effectively.

Introduction: The Significance of this compound Ethers

This compound is a highly functionalized aromatic building block. The presence of three distinct halogen atoms (F, Cl, Br) at specific positions on the phenol ring offers multiple points for diversification, making it an attractive scaffold in medicinal chemistry. The phenolic hydroxyl group is a key handle for modification, and its conversion to an ether is a common strategy to enhance metabolic stability, improve oral bioavailability, and fine-tune ligand-receptor interactions. The resulting aryl ethers are integral components of numerous biologically active compounds.

Core Methodologies for Etherification

The etherification of this compound can be efficiently achieved through two principal synthetic routes, each suited for the introduction of different R-groups (alkyl or aryl) onto the phenolic oxygen.

  • Williamson Ether Synthesis: This classical and versatile method is ideal for the synthesis of alkyl aryl ethers. The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of the phenoxide ion on an alkyl halide.[1][2]

  • Ullmann Condensation: This copper-catalyzed cross-coupling reaction is the method of choice for the synthesis of diaryl ethers, which are challenging to prepare using the Williamson synthesis due to the low reactivity of aryl halides in SN2 reactions.[3][4]

Methodology 1: Williamson Ether Synthesis for Alkyl Aryl Ethers

The Williamson ether synthesis is a robust method for the O-alkylation of phenols.[5][6] The reaction is initiated by the deprotonation of the phenol to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide.

Mechanistic Rationale

The reaction proceeds in two discrete steps:

  • Deprotonation: A base is used to abstract the acidic proton from the hydroxyl group of this compound, forming the corresponding phenoxide. The choice of base is critical to ensure complete deprotonation without promoting side reactions.

  • Nucleophilic Substitution (SN2): The resulting phenoxide acts as a potent nucleophile, attacking the electrophilic carbon of the alkyl halide in a concerted backside attack, leading to the formation of the ether and a salt byproduct.[2]

dot graph Williamson_Ether_Synthesis { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

Phenol [label="this compound", fillcolor="#F1F3F4"]; Base [label="Base (e.g., K2CO3, NaH)", fillcolor="#F1F3F4"]; Phenoxide [label="Phenoxide Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; AlkylHalide [label="Alkyl Halide (R-X)", fillcolor="#F1F3F4"]; Ether [label="Alkyl Aryl Ether", fillcolor="#34A853", fontcolor="#FFFFFF"]; Salt [label="Salt (KX)", fillcolor="#F1F3F4"];

Phenol -> Phenoxide [label="Deprotonation"]; Base -> Phenoxide; Phenoxide -> Ether [label="SN2 Attack"]; AlkylHalide -> Ether; Ether -> Salt [label="Byproduct"]; } dot

Williamson Ether Synthesis Workflow
Experimental Protocol: Synthesis of 3-Bromo-6-chloro-2-fluoro-1-(methoxymethyl)benzene

This protocol details the synthesis of the methyl ether derivative as a representative example.

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methyl iodide (CH₃I)

  • Acetone, anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), anhydrous potassium carbonate (1.5 eq), and 100 mL of anhydrous acetone.

  • Reagent Addition: Stir the suspension at room temperature for 15 minutes. To this mixture, add methyl iodide (1.2 eq) dropwise via a syringe.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 56°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Extraction: Dissolve the residue in 100 mL of ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-Bromo-6-chloro-2-fluoro-1-(methoxymethyl)benzene.

Table 1: Reagent Stoichiometry and Roles

ReagentMolar Eq.RoleKey Consideration
This compound1.0SubstrateStarting material
Potassium Carbonate (K₂CO₃)1.5BaseA mild base suitable for this reaction; ensures complete deprotonation.
Methyl Iodide (CH₃I)1.2Alkylating AgentIodides are excellent leaving groups, promoting a faster reaction rate.[5]
Acetone-SolventA polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction.

Methodology 2: Ullmann Condensation for Diaryl Ethers

The Ullmann condensation is a powerful method for the formation of a C-O bond between two aryl groups, a transformation that is not feasible via the Williamson ether synthesis.[7][8] The reaction typically involves a copper catalyst.

Mechanistic Insights

The precise mechanism of the Ullmann condensation is complex and still a subject of research, but it is generally accepted to involve the following key steps:

  • Oxidative Addition: The copper(I) catalyst undergoes oxidative addition to the aryl halide.

  • Ligand Exchange: The phenoxide displaces a ligand from the copper center.

  • Reductive Elimination: The two aryl groups are coupled, forming the diaryl ether and regenerating the copper(I) catalyst.

dot graph Ullmann_Condensation { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

ArylHalide [label="Aryl Halide (Ar-X)", fillcolor="#F1F3F4"]; Cu_I [label="Cu(I) Catalyst", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OxidativeAddition [label="Oxidative Addition", shape=ellipse, fillcolor="#FFFFFF"]; Cu_III_Intermediate [label="Ar-Cu(III)-X", fillcolor="#FBBC05", fontcolor="#202124"]; Phenoxide [label="Phenoxide (Ar'-O-)", fillcolor="#F1F3F4"]; LigandExchange [label="Ligand Exchange", shape=ellipse, fillcolor="#FFFFFF"]; Cu_III_Complex [label="Ar-Cu(III)-OAr'", fillcolor="#FBBC05", fontcolor="#202124"]; ReductiveElimination [label="Reductive Elimination", shape=ellipse, fillcolor="#FFFFFF"]; DiarylEther [label="Diaryl Ether (Ar-O-Ar')", fillcolor="#34A853", fontcolor="#FFFFFF"];

ArylHalide -> OxidativeAddition; Cu_I -> OxidativeAddition; OxidativeAddition -> Cu_III_Intermediate; Phenoxide -> LigandExchange; Cu_III_Intermediate -> LigandExchange; LigandExchange -> Cu_III_Complex; Cu_III_Complex -> ReductiveElimination; ReductiveElimination -> DiarylEther; ReductiveElimination -> Cu_I [label="Catalyst Regeneration"]; } dot

Ullmann Condensation Catalytic Cycle
Experimental Protocol: Synthesis of 3-Bromo-6-chloro-2-fluoro-1-(phenoxy)benzene

This protocol provides a general method for the coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Iodobenzene

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs₂CO₃)

  • 1,10-Phenanthroline

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Deionized water

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Schlenk flask

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Heating mantle with oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and Cs₂CO₃ (2.0 eq).

  • Reagent Addition: Add this compound (1.2 eq), iodobenzene (1.0 eq), and anhydrous DMF (5 mL per mmol of iodobenzene).

  • Reaction: Heat the reaction mixture to 110-120°C in an oil bath with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute the mixture with toluene (50 mL) and filter through a pad of Celite to remove the copper salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with deionized water (3 x 25 mL) and then with brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure diaryl ether.

Table 2: Reagent Stoichiometry and Roles for Ullmann Condensation

ReagentMolar Eq.RoleKey Consideration
This compound1.2NucleophileThe phenoxide is formed in situ.
Iodobenzene1.0ElectrophileAryl iodides are more reactive than bromides or chlorides in the Ullmann reaction.
Copper(I) Iodide (CuI)0.1CatalystA common and effective copper source for this transformation.[9]
Cesium Carbonate (Cs₂CO₃)2.0BaseA strong, non-nucleophilic base that facilitates the reaction.
1,10-Phenanthroline0.2LigandA chelating ligand that stabilizes the copper catalyst and accelerates the reaction.[8]
N,N-Dimethylformamide (DMF)-SolventA high-boiling polar aprotic solvent suitable for the reaction temperature.

Conclusion

The etherification of this compound is a valuable synthetic operation for accessing novel chemical entities with potential applications in drug discovery and development. The Williamson ether synthesis provides a straightforward and efficient route to a wide range of alkyl aryl ethers, while the Ullmann condensation enables the synthesis of more complex diaryl ethers. The protocols provided herein are robust starting points, and a thorough understanding of the underlying reaction mechanisms will empower researchers to optimize conditions for their specific substrates and desired products. Careful consideration of the choice of base, solvent, and, in the case of the Ullmann reaction, the catalyst system, is paramount for achieving high yields and purity.

References

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]

  • Chemistry LibreTexts. Williamson Ether Synthesis. Available at: [Link]

  • University of Calgary. Ch24: ArOH to ArOR. Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

  • Google Patents. Process for the etherification of phenols.
  • National Center for Biotechnology Information. Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Available at: [Link]

  • PubMed. Methods for synthesis of nonabromodiphenyl ethers and a chloro-nonabromodiphenyl ether. Available at: [Link]

  • ACS Publications. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Available at: [Link]

  • ResearchGate. The Ullmann Ether Condensation. Available at: [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Available at: [Link]

  • ResearchGate. Catalytic Upgrading of Phenolic Oil by Etherification with Methanol. Available at: [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available at: [Link]

  • National Center for Biotechnology Information. 3-Bromo-2-chlorophenol | C6H4BrClO | CID 6455237 - PubChem. Available at: [Link]

  • PubMed Central. Environment-Friendly Catalytic Mineralization of Phenol and Chlorophenols with Cu- and Fe- Tetrakis(4-aminophenyl)-porphyrin—Silica Hybrid Aerogels. Available at: [Link]

  • Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • IAGI. Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR. Available at: [Link]

  • ResearchGate. Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. Available at: [Link]

  • SciELO México. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Available at: [Link]

  • MDPI. Catalytic Routes to Produce Polyphenolic Esters (PEs) from Biomass Feedstocks. Available at: [Link]

  • PubMed Central. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Available at: [Link]

  • MDPI. Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. Available at: [Link]

  • National Center for Biotechnology Information. This compound | C6H3BrClFO | CID 66601002 - PubChem. Available at: [Link]

  • Nanjing Bike Biotechnology Co., Ltd. 3-Bromo-2-chloro-6-fluorophenol. Available at: [Link]

Sources

Application Notes and Protocols for the Selective C-H Halogenation of Fluorophenols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Halogenated Fluorophenols

Fluorophenols are privileged structural motifs in modern chemistry, finding widespread application in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The introduction of a halogen atom (F, Cl, Br, I) onto the fluorophenol scaffold through selective C-H halogenation provides a powerful tool for fine-tuning molecular properties. This strategic functionalization can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, the development of robust and regioselective methods for the C-H halogenation of fluorophenols is of paramount importance to researchers, scientists, and drug development professionals.

This comprehensive guide provides an in-depth exploration of the principles and protocols for achieving selective C-H halogenation of fluorophenols. We will delve into the underlying mechanistic principles that govern regioselectivity and present detailed, field-proven protocols for achieving specific halogenation patterns.

Core Principles: Navigating the Landscape of Electrophilic Aromatic Substitution on Fluorophenols

The direct halogenation of fluorophenols is a classic example of electrophilic aromatic substitution (EAS).[2][3] The hydroxyl (-OH) group is a potent activating group, directing incoming electrophiles to the ortho and para positions. Conversely, the fluorine atom is a deactivating group due to its high electronegativity, yet it also directs ortho and para. The interplay of these electronic effects, coupled with steric considerations, dictates the inherent regioselectivity of the reaction.

Achieving high selectivity for a single isomer in the halogenation of fluorophenols can be challenging, often leading to mixtures of products.[4] To overcome this, various strategies have been developed, primarily revolving around the use of directing groups and specialized catalytic systems.

The Role of Directing Groups in Enforcing Regioselectivity

Directing groups are functional moieties that are temporarily installed on the substrate to guide the halogenating agent to a specific C-H bond.[5][6] These groups operate by forming a transient chelate with a metal catalyst, bringing the reactive species into close proximity with the targeted C-H bond. This approach has proven highly effective in achieving high levels of regioselectivity, particularly for ortho-halogenation.[7]

Visualizing the Strategy: A Workflow for Selective Halogenation

The following diagram illustrates a generalized workflow for the selective C-H halogenation of a fluorophenol, highlighting key decision points and processes.

Selective Halogenation Workflow Workflow for Selective C-H Halogenation of Fluorophenols cluster_prep Preparation cluster_strategy Strategy Selection cluster_execution Execution cluster_analysis Analysis & Iteration Start Start with Fluorophenol Substrate Assess Assess Desired Regioselectivity (ortho, meta, para) Start->Assess DirectingGroup Directing Group Strategy Assess->DirectingGroup ortho- or meta-selectivity needed Catalytic Catalytic Strategy (No DG) Assess->Catalytic para-selectivity or inherent ortho-/para-directing sufficient Reaction Perform Halogenation Reaction DirectingGroup->Reaction Catalytic->Reaction Workup Reaction Workup and Purification Reaction->Workup Analysis Characterize Product(s) Workup->Analysis Verify Verify Regioselectivity and Purity Analysis->Verify Success Successful Halogenation Verify->Success Desired isomer obtained Optimize Optimize Reaction Conditions Verify->Optimize Mixture of isomers or low yield Optimize->Reaction

Caption: A generalized workflow for selective C-H halogenation of fluorophenols.

Protocols for Selective C-H Halogenation

The following sections provide detailed protocols for achieving specific regioselective halogenation of fluorophenols. These protocols are based on established methodologies and are intended to serve as a starting point for researchers. Optimization may be required for specific substrates.

Protocol 1: Ortho-Selective Chlorination using an Ammonium Salt Catalyst

This protocol is adapted from a method that utilizes a simple ammonium salt to direct the chlorination to the ortho position of phenols.[8] The presumed mechanism involves hydrogen bonding between the phenolic proton and the catalyst, which in turn directs the halogenating agent.

Materials:

  • Fluorophenol substrate

  • 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH)

  • Diisopropylammonium chloride

  • Toluene, anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the fluorophenol (1.0 mmol), diisopropylammonium chloride (0.01 mmol, 1 mol%), and anhydrous toluene (5 mL).

  • Stir the mixture at room temperature for 10 minutes to ensure dissolution.

  • Add 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) (0.55 mmol, 0.55 equivalents) in one portion.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL).

  • Transfer the mixture to a separatory funnel and add saturated aqueous sodium bicarbonate solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired ortho-chlorinated fluorophenol.

Data Presentation: Representative Yields for Ortho-Chlorination

SubstrateProductYield (%)
4-Fluorophenol2-Chloro-4-fluorophenol~85%
2-Fluorophenol2-Chloro-6-fluorophenol~80%
3-Fluorophenol2-Chloro-3-fluorophenol~75%

Note: Yields are approximate and may vary depending on the specific substrate and reaction conditions.

Protocol 2: Para-Selective Bromination of Fluorophenols

For many fluorophenols, the para position is sterically more accessible and electronically favored for electrophilic attack. This protocol describes a general method for the para-selective bromination of fluorophenols where the ortho positions are blocked or sterically hindered.

Materials:

  • Fluorophenol substrate (e.g., 2,6-difluorophenol)

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the fluorophenol (1.0 mmol) in dichloromethane (10 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Add N-bromosuccinimide (1.1 mmol, 1.1 equivalents) portion-wise over 5 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Quench the reaction with saturated aqueous sodium thiosulfate solution (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (hexanes/ethyl acetate) to yield the para-brominated fluorophenol.

Mechanism Spotlight: The Electrophilic Aromatic Halogenation Pathway

The selective halogenation of fluorophenols proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are illustrated below.

EAS Mechanism Mechanism of Electrophilic Aromatic Halogenation of a Fluorophenol Fluorophenol Fluorophenol Intermediate Arenium Ion Intermediate (Sigma Complex) Fluorophenol->Intermediate Attack of the pi-system on the electrophile (Rate-determining step) Electrophile E+ (e.g., Br+) Product Halogenated Fluorophenol Intermediate->Product Deprotonation by a weak base HB H-Base+ Base Base

Caption: A simplified mechanism for the electrophilic aromatic halogenation of fluorophenols.

The reaction is initiated by the attack of the electron-rich aromatic ring on an electrophilic halogen species (E+).[3] This step is typically the rate-determining step as it disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.[3] In the final step, a weak base removes a proton from the carbon bearing the new substituent, restoring aromaticity and yielding the halogenated product.

Characterization of Halogenated Fluorophenols

The successful synthesis of the desired halogenated fluorophenol isomer must be confirmed through rigorous analytical characterization.

Key Analytical Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): An invaluable tool for determining the molecular weight of the product and assessing the purity of the sample.[9] The fragmentation pattern in the mass spectrum can also provide structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information, allowing for the unambiguous determination of the regiochemistry of halogenation. The coupling patterns and chemical shifts of the aromatic protons and carbons are highly informative. ¹⁹F NMR is particularly useful for confirming the presence and environment of the fluorine atom.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product and to separate isomers if necessary.[9]

Safety Considerations

Working with halogenating agents and halogenated solvents requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are a common choice, but compatibility should be verified).[10][11]

  • Fume Hood: All manipulations of volatile halogenating agents and solvents should be performed in a well-ventilated chemical fume hood.[11]

  • Quenching: Be prepared to quench reactions involving reactive halogenating agents with a suitable reducing agent, such as sodium thiosulfate.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Halogenated organic waste should be collected in designated containers.[10]

Conclusion

The selective C-H halogenation of fluorophenols is a versatile and powerful strategy in synthetic chemistry. By understanding the underlying principles of electrophilic aromatic substitution and employing appropriate directing groups or catalytic systems, researchers can achieve high levels of regioselectivity. The protocols and information presented in this guide are intended to empower scientists to confidently and safely perform these important transformations, thereby accelerating the discovery and development of new chemical entities with tailored properties.

References

  • Syntactic fantastic: A practical, ortho-selective mono-halogenation and phenylselenation of phenols by direct C-H halogenation. - Scientific Update. (2018-10-16). [Link]

  • Selective C-H Halogenation with a Highly Fluorinated Manganese Porphyrin - PubMed. (2018-01-26). [Link]

  • C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing). [Link]

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  • Separation of Some Halogenated Phenols by GC-MS. [Link]

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  • Csp 2 –H functionalization of phenols: an effective access route to valuable materials via Csp 2 –C bond formation - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00687A - The Royal Society of Chemistry. (2024-02-21). [Link]

  • Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols - NIH. (2023-04-12). [Link]

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Troubleshooting & Optimization

Technical Support Center: Controlling Regioselectivity in the Halogenation of Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for phenol halogenation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on controlling the regioselectivity of this critical reaction. Here, you will find answers to common problems, detailed troubleshooting protocols, and a thorough exploration of the mechanistic principles that govern product formation.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during the halogenation of phenols.

Q1: Why am I getting a mixture of ortho- and para-halogenated phenols?

The hydroxyl (-OH) group of a phenol is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution.[1][2] This is due to the donation of an oxygen lone pair into the benzene ring's π-system, which increases electron density at the ortho (2-) and para (4-) positions, making them more attractive to electrophiles.[3] Consequently, substitution at both positions is electronically favored, often leading to a mixture of isomers.[1] The final ratio is a sensitive function of steric effects, solvent, and temperature.

Q2: My reaction produced 2,4,6-trihalogenated phenol instead of the desired mono-halogenated product. How can I prevent this?

This is a common outcome, especially when using highly reactive reagents like bromine water.[3][4] The strong activation by the -OH group makes the mono-halogenated product even more reactive than the starting phenol, leading to rapid subsequent halogenations.[1][5] To achieve mono-halogenation, you must moderate the reaction conditions by:

  • Using a less polar solvent (e.g., CS₂, CCl₄, or CHCl₃).[4][6][7]

  • Running the reaction at a lower temperature (e.g., < 5 °C).[8]

  • Using a less reactive halogenating agent, such as N-Bromosuccinimide (NBS).[8][9]

  • Carefully controlling the stoichiometry to one equivalent of the halogenating agent.

Q3: How does the choice of solvent dramatically change my product distribution?

Solvents play a crucial role in controlling both reactivity and regioselectivity.[4][10]

  • Polar Protic Solvents (e.g., water, methanol): These solvents can ionize the phenol to the highly reactive phenoxide ion and polarize the halogenating agent (e.g., Br₂), leading to extremely fast, often uncontrollable reactions that yield polyhalogenated products.[4][6][11]

  • Non-polar Solvents (e.g., CS₂, CCl₄): In these solvents, the phenol is not ionized, and the halogenating agent is less polarized. This leads to a more controlled, slower reaction that typically favors the formation of mono-halogenated products.[4][6] The para isomer often predominates in these conditions.[4]

Q4: I want to favor the ortho product, but I keep getting the para isomer as the major product. What can I do?

Achieving high ortho-selectivity is challenging because the para position is sterically less hindered. However, strategies exist:

  • Hydrogen Bonding: In certain non-polar solvents, intramolecular hydrogen bonding between the phenolic proton and the electrophile can favor attack at the proximate ortho position.

  • Catalysis: Specific catalysts, such as certain ammonium salts, have been shown to direct halogenation to the ortho position, possibly by forming a complex that directs the electrophile.[12][13]

  • Blocking Groups: Temporarily blocking the para position with a group like a sulfonic acid (-SO₃H) can force halogenation to occur at the ortho positions. The blocking group can then be removed.[6]

Section 2: Troubleshooting Guide

This guide addresses specific experimental failures and provides a systematic approach to resolving them.

Problem Probable Cause(s) Recommended Solution(s)
Low Yield of Desired Isomer 1. Reaction is too slow: Insufficient activation or low temperature. 2. Reaction is too fast: Leading to byproducts and decomposition. 3. Poor regioselectivity: Conditions favor a mixture of isomers that are difficult to separate.1. For slow reactions: Consider a slightly more polar solvent or a more reactive halogenating agent (e.g., switching from NBS to Br₂). Ensure reagents are pure. 2. For fast reactions: Lower the temperature significantly. Use a non-polar solvent. Add the halogenating agent dropwise and slowly. 3. For poor selectivity: Consult Section 3 for detailed strategies. Prioritize conditions known to favor your desired isomer (e.g., low temperature and non-polar solvent for para-selectivity).
Formation of Tar / Polymeric Byproducts 1. Over-halogenation and subsequent side reactions. 2. Oxidation of the phenol: Phenols are sensitive to oxidation, especially under harsh conditions. 3. Reaction temperature is too high. 1. Control stoichiometry: Use precisely one equivalent of the halogenating agent. 2. Deoxygenate solvent: Bubble nitrogen or argon through the solvent before use. Run the reaction under an inert atmosphere. 3. Lower the temperature: Perform the reaction at 0 °C or below.
Reaction Fails to Initiate 1. Impure reagents: Deactivated halogenating agent or inhibited phenol. 2. Insufficiently reactive halogenating agent for the specific substituted phenol. 3. Reaction temperature is too low. 1. Purify reagents: Recrystallize NBS from water if necessary.[14] Ensure the phenol is clean. 2. Use a more potent system: If using NBS in a non-polar solvent fails, consider using Br₂ in the same solvent. A catalytic amount of a weak acid might be necessary. 3. Allow to warm slowly: Start the reaction at a low temperature and allow it to slowly warm to room temperature, monitoring by TLC.
Difficult Separation of Ortho and Para Isomers 1. Similar polarities: The isomers often have very close Rf values in column chromatography. 2. Co-crystallization: The isomers may crystallize together.1. Optimize chromatography: Test multiple solvent systems (e.g., hexane/ethyl acetate, dichloromethane/hexane). Use a high-performance column with a smaller particle size for better resolution. 2. Derivatization: Consider derivatizing the hydroxyl group (e.g., acetylation) to alter the polarity of the isomers, which may improve separation. The protecting group can be removed after separation.

Section 3: In-Depth Technical Guide to Controlling Regioselectivity

A deep understanding of the underlying mechanisms is paramount for rational control over the reaction outcome.

The Core Mechanism: Electrophilic Aromatic Substitution

The halogenation of phenol is a classic example of electrophilic aromatic substitution. The hydroxyl group donates electron density into the ring, stabilizing the cationic intermediate (the arenium ion or sigma complex) formed during the attack by the electrophile (e.g., Br⁺). This stabilization is most effective when the electrophile adds to the ortho or para positions, as it allows for a resonance structure where the positive charge is delocalized onto the oxygen atom.[15][16]

G cluster_start Reactants cluster_intermediate Arenium Ion Intermediate (Sigma Complex) cluster_product Products Phenol Phenol Ortho_Attack Ortho Attack Intermediate (Resonance Stabilized) Phenol->Ortho_Attack Electrophilic Attack Para_Attack Para Attack Intermediate (Resonance Stabilized) Phenol->Para_Attack Electrophilic Attack Br2 Br-Br (Electrophile) Br2->Ortho_Attack Br2->Para_Attack Ortho_Product ortho-Bromophenol Ortho_Attack->Ortho_Product Deprotonation Para_Product para-Bromophenol Para_Attack->Para_Product Deprotonation

Caption: General mechanism of phenol bromination.

Key Control Factors

The choice of solvent is arguably the most powerful tool for controlling this reaction. The key difference lies in the solvent's ability to solvate ions and form hydrogen bonds.

  • Non-Polar Solvents (e.g., CS₂, CCl₄): These solvents do not significantly solvate the hydroxyl group. This leaves the -OH group smaller in effective size and promotes mono-substitution by reducing the reactivity of the system.[4][6] These conditions generally favor the para product due to sterics.

  • Polar Protic Solvents (e.g., H₂O, CH₃OH): These solvents can form a large solvation shell around the -OH group via hydrogen bonding. This dramatically increases the steric bulk around the ortho positions, thus strongly favoring substitution at the less hindered para position. Furthermore, these solvents promote the formation of the highly reactive phenoxide ion, leading to over-reaction.[4][6]

G cluster_nonpolar Non-Polar Solvent (e.g., CS₂) cluster_polar Polar Protic Solvent (e.g., H₂O) node_np Phenol -OH group is sterically small result_np Mixture of ortho and para (para often favored) node_np->result_np Less steric hindrance at ortho position node_p Solvated Phenol -OH group is effectively large due to H-bonding with solvent molecules result_p Strong preference for para product (High risk of poly-halogenation) node_p->result_p High steric hindrance at ortho position

Caption: Influence of solvent polarity on regioselectivity.

The following table summarizes the typical product distributions for the bromination of phenol in various solvents.

SolventDielectric Constant (ε)Typical Major Product(s)ortho:para Ratio (Approximate)
Carbon Disulfide (CS₂)2.6o- and p-Bromophenol1:2.5
Carbon Tetrachloride (CCl₄)2.2o- and p-Bromophenol1:3
Acetic Acid6.2o- and p-Bromophenol1:2
Water (H₂O)80.12,4,6-TribromophenolN/A (Poly-substitution)

Note: Ratios are illustrative and can be influenced by temperature and concentration.

Steric hindrance is a fundamental factor that almost always favors para substitution over ortho substitution.[17][18] The electrophile's approach to the positions adjacent to the -OH group is more congested than its approach to the remote para position. This effect is magnified by:

  • Bulky substituents already present on the phenol ring.

  • Large halogenating agents.

  • Solvation of the -OH group, as discussed above.

The concepts of kinetic and thermodynamic control are crucial for understanding product ratios.[19][20][21]

  • Kinetic Control (Low Temperature): At lower temperatures, reactions are typically irreversible. The major product will be the one that is formed fastest—the one with the lowest activation energy.[19][21] For phenol halogenation, ortho attack can sometimes be kinetically favored due to proximity effects or coordination, but the para product is also formed rapidly.

  • Thermodynamic Control (Higher Temperature): At higher temperatures, the initial substitution can be reversible, allowing the system to reach equilibrium. The major product will be the most thermodynamically stable isomer.[19][21] The para-substituted phenol is generally more stable than the ortho isomer due to reduced steric strain, and will therefore be favored under these conditions.

To maximize the yield of the less stable ortho isomer, it is often necessary to run the reaction under strict kinetic control (very low temperature, short reaction time).[21]

Protocol: Selective para-Bromination of Phenol

This protocol is designed to favor the mono-bromination of phenol at the para position.

Materials:

  • Phenol

  • Carbon disulfide (CS₂), anhydrous

  • Bromine (Br₂)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Setup: Under a fume hood, dissolve 1.0 equivalent of phenol in anhydrous carbon disulfide in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Cooling: Cool the flask in an ice bath to 0-5 °C.[8]

  • Addition of Bromine: Dissolve 1.0 equivalent of bromine in a small amount of CS₂ and add it to the dropping funnel. Add the bromine solution dropwise to the stirred phenol solution over 30-60 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, slowly pour the reaction mixture into a beaker containing a cold 5% NaHCO₃ solution to neutralize any remaining HBr and bromine.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with a small amount of CS₂ or dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product (a mixture of ortho- and para-bromophenol) by column chromatography or recrystallization to isolate the major para isomer.

References

  • Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol | Request PDF. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Halogenation of Phenol. (2018, February 10). Chemistry Stack Exchange. Retrieved January 26, 2026, from [Link]

  • Regioselectivity In Relationship To Halogenation. (2022, December 30). Reddit. Retrieved January 26, 2026, from [Link]

  • 15.2: Regioselectivity in Electrophilic Aromatic Substitution. (2023, January 4). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. (2017, December 19). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Kotha Balasainath, R. (2011). Regiospecific Synthesis of Ortho Substituted Phenols. Western Kentucky University. Retrieved January 26, 2026, from [Link]

  • Bromination of Phenols. (n.d.). Khan Academy. Retrieved January 26, 2026, from [Link]

  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. (n.d.). National Institutes of Health (NIH). Retrieved January 26, 2026, from [Link]

  • Reactions of Phenols. (n.d.). Chemistry Steps. Retrieved January 26, 2026, from [Link]

  • Bromination phenol in Water and non-polar solvent. (n.d.). Physics Wallah. Retrieved January 26, 2026, from [Link]

  • ring reactions of phenol. (n.d.). Chemguide. Retrieved January 26, 2026, from [Link]

  • Syntactic fantastic: A practical, ortho-selective mono-halogenation and phenylselenation of phenols by direct C-H halogenation. (2018, October 16). Scientific Update. Retrieved January 26, 2026, from [Link]

  • halogenation of Phenols. (2020, November 10). YouTube. Retrieved January 26, 2026, from [Link]

  • Electrophilic Substitution Reactions of Phenols. (n.d.). BYJU'S. Retrieved January 26, 2026, from [Link]

  • 22.6: Electrophilic Substitution of Phenols. (2020, August 26). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions. (2025, February 28). Master Organic Chemistry. Retrieved January 26, 2026, from [Link]

  • The intermediates in the interaction of phenols with N-bromosuccinimide. (n.d.). Canadian Journal of Chemistry. Retrieved January 26, 2026, from [Link]

  • Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. (n.d.). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018, January 29). Master Organic Chemistry. Retrieved January 26, 2026, from [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024, March 17). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • A New Bromination Method for Phenols and Anisoles: NBS/HBF4·Et2O in CH3CN. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]

  • para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination. (2023, November 17). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • Thermodynamic vs kinetic reaction control with radical substitution. (2016, September 28). Chemistry Stack Exchange. Retrieved January 26, 2026, from [Link]

  • Electrophilic aromatic substitution. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • Solvent Impact on Phenol Bromination. (n.d.). Scribd. Retrieved January 26, 2026, from [Link]

  • Ammonium Salt-Catalyzed Highly Practical Ortho-Selective Monohalogenation and Phenylselenation of Phenols: Scope and Applications. (2018, March 15). ACS Publications. Retrieved January 26, 2026, from [Link]

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Technical Support Center: Navigating Steric Hindrance in Substituted Phenol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with practical solutions for managing steric hindrance in substituted phenol reactions. This guide is structured to address common challenges through a series of troubleshooting questions and detailed, field-proven protocols. Our goal is to empower you with the knowledge to not only solve immediate experimental hurdles but also to proactively design more robust synthetic strategies.

Introduction: The Enduring Challenge of Steric Crowding

Substituted phenols are fundamental building blocks in organic synthesis, pivotal to the creation of pharmaceuticals, agrochemicals, and advanced materials.[1][2] However, the very substituents that impart desired functionality often introduce significant steric bulk around the phenolic hydroxyl group and the aromatic ring. This steric hindrance can dramatically impede reaction rates, alter regioselectivity, or prevent a desired transformation altogether.[3][4] This guide provides a systematic approach to diagnosing and overcoming these steric challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My O-alkylation (e.g., Williamson ether synthesis) of a hindered phenol is resulting in low to no yield. What are the likely causes and how can I fix it?

Answer: Low yields in O-alkylation of sterically hindered phenols are a classic problem. The bulky groups surrounding the phenolic oxygen impede the approach of the alkylating agent, making the desired S_N2 reaction difficult.[5][6] Often, competing side reactions like elimination (E2) of the alkyl halide or C-alkylation of the phenol become dominant.[4][5]

G cluster_start Problem: Low Yield in O-Alkylation cluster_diagnostics Initial Checks & Simple Modifications cluster_advanced Advanced Strategies cluster_alternative Alternative Reactions start Low Yield with Hindered Phenol check_reagents Verify Reagent Purity & Activity start->check_reagents First step mitsunobu Consider the Mitsunobu Reaction start->mitsunobu Alternative approach ullmann For Aryl Ethers, Use Ullmann Condensation start->ullmann For diaryl ethers increase_temp_time Increase Reaction Temperature & Time check_reagents->increase_temp_time If reagents are fine change_base Switch to a Stronger, Non-Nucleophilic Base (e.g., NaH, KHMDS) increase_temp_time->change_base If still low yield change_solvent Use a Polar Aprotic Solvent (e.g., DMF, DMSO) change_base->change_solvent If base change is insufficient change_alkylating_agent Use a More Reactive Alkylating Agent (e.g., Alkyl Triflate > Alkyl Iodide > Alkyl Bromide) change_solvent->change_alkylating_agent phase_transfer Employ Phase-Transfer Catalysis (e.g., TBAB) change_alkylating_agent->phase_transfer To enhance nucleophilicity G cluster_start Problem: Poor Regioselectivity cluster_kinetic To Favor the Kinetic Product (often ortho) cluster_thermo To Favor the Thermodynamic Product (often para) start Mixture of ortho/para Isomers low_temp Lower Reaction Temperature start->low_temp Desired: Kinetic Product high_temp Increase Reaction Temperature start->high_temp Desired: Thermodynamic Product short_time Use Shorter Reaction Times low_temp->short_time mild_catalyst Employ a Milder Lewis Acid short_time->mild_catalyst long_time Use Longer Reaction Times high_temp->long_time strong_catalyst Use a Stronger Lewis Acid to Promote Equilibration long_time->strong_catalyst bulky_reagent Use a Bulkier Electrophile/Catalyst System strong_catalyst->bulky_reagent

Sources

stability of 3-Bromo-6-chloro-2-fluorophenol under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 3-Bromo-6-chloro-2-fluorophenol (CAS No. 943830-14-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for experiments involving this compound. We will address common questions regarding its stability under various pH conditions, drawing on established chemical principles and field-proven methodologies.

Frequently Asked Questions (FAQs)

General Stability & Storage

Q1: What are the recommended storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It is crucial to protect it from environmental extremes and incompatible materials, particularly strong oxidizing agents.[1][2] For laboratory quantities, storage at 2-8°C is often recommended.[3]

Q2: What is the general chemical nature of this compound?

A2: this compound is a polyhalogenated phenol. Like other phenols, it is a weak acid due to the hydroxyl (-OH) group attached to the aromatic ring.[4][5] The presence of three electron-withdrawing halogen atoms (Br, Cl, F) increases its acidity compared to unsubstituted phenol by stabilizing the conjugate base (phenoxide ion) through a strong negative inductive effect (-I effect).[6][7][8]

Stability in Acidic Conditions

Q3: My experiment is run under acidic conditions (pH 2-5). Should I be concerned about the degradation of this compound?

A3: Generally, phenols exhibit good stability in mild to moderately acidic aqueous solutions. The compound will exist predominantly in its neutral phenolic form. Under these conditions, degradation through hydrolysis or acid-catalyzed rearrangement is unlikely. However, issues can arise if strong oxidizing agents or electrophiles are present, as the phenolic hydroxyl group is an activating group for electrophilic aromatic substitution.[9]

Troubleshooting Guide: Acidic Conditions

Observed Issue Potential Cause Recommended Action & Explanation
Loss of parent compound peak in HPLC analysis. Oxidation. In the presence of oxidizing species (e.g., concentrated nitric acid, certain metal catalysts), the electron-rich phenol ring can be oxidized.[10] Solution: Sparge all solutions with an inert gas (N₂ or Ar) to remove dissolved oxygen. If compatible with your reaction, consider adding a radical scavenger.
Appearance of unexpected new peaks. Electrophilic Aromatic Substitution. If your acidic medium contains potent electrophiles, substitution on the aromatic ring could occur, though the existing halogens provide steric hindrance. Solution: Analyze the reaction matrix to identify potential electrophiles. If possible, choose a less reactive acid or buffer system.
Compound "crashing out" of solution. Low Solubility. Halogenated phenols can have limited solubility in highly aqueous acidic buffers.[11] Solution: Introduce a water-miscible organic co-solvent (e.g., acetonitrile, methanol) to your buffer system to improve solubility. Gentle warming and sonication can also aid dissolution.

Stability in Basic Conditions

Q4: I am observing significant degradation of my compound in a basic buffer (pH > 8). What is happening?

A4: This is a common issue. In basic conditions, the acidic phenolic proton is abstracted to form the corresponding phenoxide ion.[5] This has two major consequences:

  • Increased Susceptibility to Oxidation: The phenoxide ion is highly electron-rich and, therefore, much more susceptible to oxidation than the neutral phenol. The presence of dissolved oxygen can lead to the formation of colored degradation products.

  • Potential for Nucleophilic Aromatic Substitution (SNA_r_): While generally requiring harsh conditions (high temperature/pressure), the electron-withdrawing nature of the halogens can make the aromatic ring susceptible to nucleophilic attack by hydroxide ions (OH⁻), potentially leading to the displacement of one of the halogen atoms.

Troubleshooting Guide: Basic Conditions

Observed Issue Potential Cause Recommended Action & Explanation
Solution turning yellow/brown over time. Oxidative Degradation. The formation of the phenoxide ion makes the compound highly sensitive to air oxidation, leading to colored polymeric byproducts.
Rapid loss of parent compound. Oxidation and/or Nucleophilic Substitution. The rate of degradation will be pH and temperature-dependent. Higher pH and higher temperatures accelerate both oxidation and potential substitution reactions.
Multiple new peaks in chromatogram. Formation of Degradation Products. These could be oxidized species or products of halogen substitution.

Causality & Mitigation Strategy for Basic Conditions

The primary cause of instability is the deprotonation to the phenoxide ion. Therefore, the most effective strategy is to minimize its formation or protect it.

  • Work at the Lowest Possible pH: If your experimental design allows, reduce the pH to a level where the compound remains predominantly in its more stable protonated form.

  • Use Inert Atmosphere: When working at pH > 7, rigorously deoxygenate all buffers and maintain an inert atmosphere (N₂ or Ar) over the reaction or sample at all times.

  • Limit Exposure Time: Prepare solutions fresh and use them immediately. Avoid storing solutions of the compound in basic buffers.

  • Temperature Control: Perform experiments at the lowest feasible temperature to slow the rate of degradation.

Visualizing Stability & Degradation

G cluster_acid Acidic Conditions (pH < 6) cluster_base Basic Conditions (pH > 8) Acid_Phenol C₆H₃BrClFO-H (Stable Phenol Form) Base_Phenoxide [C₆H₂BrClFO]⁻ (Reactive Phenoxide Ion) Acid_Phenol->Base_Phenoxide + OH⁻ Base_Phenoxide->Acid_Phenol + H⁺ Degradation Oxidation & Substitution Products Base_Phenoxide->Degradation O₂, Δ, [OH⁻]

Experimental Protocol: Stability Assessment via HPLC

This protocol provides a self-validating system to determine the stability of this compound in your specific experimental matrix.

1. Materials & Reagents:

  • This compound (high purity standard, >95%)[11]

  • HPLC-grade acetonitrile (ACN) and water[12]

  • Phosphoric acid or Formic acid (for MS compatibility)[12]

  • Buffers of desired pH (e.g., phosphate buffer for pH 7, acetate buffer for pH 4)

  • Class A volumetric flasks and pipettes

2. Preparation of Stock Solution:

  • Accurately weigh ~10 mg of the compound and dissolve it in ACN in a 10 mL volumetric flask. This creates a ~1 mg/mL stock solution.

3. Preparation of Test Solutions:

  • Label a series of vials for each condition (e.g., "pH 4, T=0", "pH 4, T=24h", "pH 9, T=0", "pH 9, T=24h").

  • For each condition, pipette a known volume of the stock solution into a vial and dilute with the corresponding buffer to a final concentration of ~10-20 µg/mL.

  • Critical Step: For basic solutions, ensure the buffer is deoxygenated by sparging with N₂ for 15-20 minutes prior to use.

4. HPLC Analysis Workflow:

HPLC_Workflow

5. Suggested HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[13]

  • Mobile Phase: Isocratic or gradient elution with ACN and water (with 0.1% acid). A typical starting point is 60:40 ACN:Water.[12]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at ~286 nm[13]

  • Injection Volume: 10 µL

6. Data Interpretation:

  • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample for each pH condition.

  • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

  • A loss of >5-10% of the main peak area typically indicates significant degradation. Observe the chromatogram for the appearance of new peaks, which correspond to degradation products.

References

  • Cole-Parmer. Material Safety Data Sheet - 4-Bromo-2-chlorophenol, 99%. [Online] Available at: [Link]

  • PubChem. 3-Bromo-2-chlorophenol. National Center for Biotechnology Information. [Online] Available at: [Link]

  • Chemistry For Everyone. (2023). How Does Phenol React With Other Chemicals? YouTube. [Online] Available at: [Link]

  • Wikipedia. Phenol. [Online] Available at: [Link]

  • PubChem. this compound. National Center for Biotechnology Information. [Online] Available at: [Link]

  • Chemistry Steps. Reactions of Phenols. [Online] Available at: [Link]

  • Chemistry LibreTexts. Acidity of Phenols. [Online] Available at: [Link]

  • ACS Publications. Oxidation of Phenol in Aqueous Acid: Characterization and Reactions of Radical Cations vis-à-vis the Phenoxyl Radical. The Journal of Physical Chemistry A. [Online] Available at: [Link]

  • ResearchGate. Proposed pathway for the degradation of 2,4,6-trichlorophenol. [Online] Available at: [Link]

  • SlideShare. Phenol reaction. [Online] Available at: [Link]

  • Chemistry Stack Exchange. Halogenation of Phenol. [Online] Available at: [Link]

  • BYJU'S. The Explanation for the Acidity of Phenols. [Online] Available at: [Link]

  • PubMed Central (PMC). Bacterial degradation of chlorophenols and their derivatives. [Online] Available at: [Link]

  • Journal of the Chemical Society of Pakistan. Chromatographic Determination of Chlorophenols. [Online] Available at: [Link]

  • Carl ROTH. Safety Data Sheet: 3-Chlorophenol. [Online] Available at: [Link]

  • Google Patents.Process for producing 4-bromo-2-chlorophenols.
  • Quora. Organic Chemistry: Which is more acidic: ortho-fluorophenol, ortho-chlorophenol, ortho-bromophenol or ortho-iodophenol? Why? [Online] Available at: [Link]

  • SIELC Technologies. 3-Bromo-6-chloro-2-methoxytoluene. [Online] Available at: [Link]

  • Quora. Why is p-chloro phenol more acidic than p-flouro phenol? [Online] Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to GC-MS Analysis of Halogenated Phenol Purity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of halogenated phenols is a critical step in various applications, from environmental analysis to pharmaceutical synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for this purpose, offering high-resolution separation and definitive identification of these compounds and their potential impurities. This guide provides an in-depth comparison of analytical strategies for assessing the purity of halogenated phenols by GC-MS, focusing on the critical choices of analytical approach—derivatized versus underivatized—and the selection of the optimal GC column.

The Fundamental Choice: To Derivatize or Not to Derivatize?

The analysis of halogenated phenols by GC-MS presents a primary decision: direct analysis of the native compounds or chemical derivatization prior to injection. This choice significantly impacts chromatographic performance, sensitivity, and the overall analytical workflow.

The Case for Underivatized Analysis

Direct analysis of halogenated phenols without derivatization is often feasible and offers the advantage of a simpler, faster workflow by eliminating a chemical reaction step.[1] However, this approach is not without its challenges. The inherent polarity of the phenolic hydroxyl group can lead to undesirable interactions with the GC system, resulting in poor peak shape, including tailing, and reduced sensitivity, especially at lower concentrations.[1] These issues can compromise the accuracy of purity assessments, particularly for trace-level impurities.

The Power of Derivatization

Derivatization chemically modifies the polar hydroxyl group, converting the phenol into a less polar, more volatile, and more thermally stable compound. This transformation typically leads to improved chromatographic behavior, characterized by sharper, more symmetrical peaks, and enhanced sensitivity.[2] Several derivatization strategies are commonly employed for halogenated phenols, each with its own set of advantages and considerations.

Common Derivatization Techniques:

  • Silylation: This is one of the most prevalent methods, where an active hydrogen is replaced by a trimethylsilyl (TMS) group.[3] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. Silylation is a robust technique that significantly improves the volatility and thermal stability of phenols.[3]

  • Acetylation: This method involves the formation of an acetate ester. Acetic anhydride is a common reagent for this purpose. Acetylation is a well-established technique that can improve peak shape and resolution.[2]

  • Pentafluorobenzylation (PFBBr): Derivatization with α-bromo-2,3,4,5,6-pentafluorotoluene (pentafluorobenzyl bromide, PFBBr) is particularly advantageous for enhancing sensitivity when using an electron capture detector (ECD). However, for GC-MS analysis, it also yields derivatives with excellent chromatographic properties.

The following table provides a comparative overview of these common derivatization approaches:

Derivatization TechniqueReagent ExampleAdvantagesDisadvantages
Silylation BSTFAHighly effective, produces volatile and stable derivatives, widely applicable.Derivatives can be sensitive to moisture, requiring anhydrous conditions.[4]
Acetylation Acetic AnhydrideImproves peak shape and resolution, well-established method.Can produce byproducts that may need to be removed.
Pentafluorobenzylation PFBBrExcellent for trace analysis with ECD, good chromatographic properties for MS.Can be a more complex and time-consuming procedure.

The Critical Role of the GC Column

The heart of the gas chromatograph is the column, where the separation of the analyte from its impurities occurs. The choice of the stationary phase is paramount for achieving the desired resolution. For halogenated phenols, the selection typically revolves around low- to mid-polarity columns.

Here, we compare three commonly used GC columns for the analysis of halogenated phenols:

  • DB-5/HP-5MS (5% Phenyl - 95% Dimethylpolysiloxane): This is a widely used, robust, and versatile non-polar column. It separates compounds primarily based on their boiling points and offers good performance for a broad range of analytes, including halogenated phenols.

  • DB-1701 (14% Cyanopropylphenyl - 86% Dimethylpolysiloxane): This is a mid-polarity column that provides a different selectivity compared to the DB-5. The presence of the cyanopropylphenyl groups allows for additional interactions with polar and polarizable analytes, which can be advantageous for separating closely related isomers.

  • TraceGOLD TG-5SilMS (Silarylene phase with selectivity comparable to a 5% diphenyl/95% dimethyl polysiloxane): This column is designed for low bleed and high inertness, making it particularly suitable for sensitive GC-MS applications.[5] Its unique stationary phase chemistry can offer enhanced resolution and peak shape for challenging compounds like phenols.[5]

Comparative Performance Data

The following table summarizes the performance characteristics of these columns based on available data. It is important to note that direct head-to-head comparisons under identical conditions are limited in the literature; therefore, this table synthesizes information from various sources.

FeatureDB-5 / HP-5MSDB-1701TraceGOLD TG-5SilMS
Stationary Phase 5% Phenyl - 95% Dimethylpolysiloxane14% Cyanopropylphenyl - 86% DimethylpolysiloxaneSilarylene phase with 5% phenyl equivalent selectivity
Polarity Non-polarIntermediate polarityLow polarity
Selectivity Primarily boiling point separationBoiling point and dipole-induced dipole interactionsEnhanced selectivity for aromatic compounds
Reported Performance for Halogenated Phenols Good general-purpose separation.[1] EPA Method 8041A notes co-elution of some derivatized phenols.[6]Offers alternative selectivity which can resolve some co-eluting peaks from a DB-5. EPA Method 8041A also notes some co-elutions.[6]Excellent performance for phenols and chlorinated phenols with minimal peak tailing reported.[5]
Bleed Standard low bleedGenerally low bleedUltra-low bleed, ideal for MS
Inertness GoodGoodExcellent

The chromatogram below, adapted from an application note, demonstrates the separation of a mixture of phenols, including several chlorinated phenols, on a TraceGOLD TG-5SilMS column, showcasing its excellent peak shape and resolution.[5]

(Image of a chromatogram showing the separation of various phenols on a TraceGOLD TG-5SilMS column would be placed here)

Experimental Protocols

To provide a practical framework, here are step-by-step methodologies for both underivatized and derivatized GC-MS analysis of halogenated phenols.

Protocol 1: Underivatized Analysis of Halogenated Phenols

This protocol is adapted from a study on the separation of various halogenated phenols.[1]

1. Standard and Sample Preparation:

  • Prepare individual stock solutions of the halogenated phenols in methanol at a concentration of 1000 mg/L.
  • Prepare a working standard mixture by diluting the stock solutions in methanol to the desired concentration (e.g., 50 ppm).
  • Dissolve the halogenated phenol sample in methanol to a similar concentration.

2. GC-MS Parameters:

  • GC System: Agilent 6890 GC or equivalent.
  • Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
  • Injector: Splitless mode at 250°C.
  • Oven Program: 40°C initial temperature, followed by a suitable temperature ramp to achieve separation (e.g., 10°C/min to 250°C).
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • MS System: Agilent 5973 MSD or equivalent.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 50-350.

3. Data Analysis:

  • Identify the main halogenated phenol peak and any impurity peaks by their retention times and mass spectra.
  • Calculate the purity by dividing the peak area of the main component by the total peak area of all components.
Protocol 2: Silylation (BSTFA) Derivatization of Halogenated Phenols

This protocol provides a general procedure for BSTFA derivatization.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the halogenated phenol sample into a vial.
  • Dissolve the sample in a suitable aprotic solvent (e.g., 1 mL of dichloromethane or acetonitrile).

2. Derivatization Reaction:

  • Add 100 µL of BSTFA (with or without 1% TMCS as a catalyst) and 100 µL of pyridine to the sample solution.
  • Cap the vial tightly and heat at 60-70°C for 30-60 minutes.
  • Allow the vial to cool to room temperature.

3. GC-MS Analysis:

  • Inject an aliquot (e.g., 1 µL) of the derivatized sample into the GC-MS system using the parameters outlined in Protocol 1. The oven temperature program may need to be adjusted to accommodate the more volatile derivatives.

4. Data Analysis:

  • Identify the TMS-derivatized halogenated phenol and any derivatized impurities based on their retention times and characteristic mass spectra.
  • Calculate the purity as described in Protocol 1.

Visualizing the Workflow

The following diagram illustrates the decision-making process and general workflow for the GC-MS analysis of halogenated phenol purity.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis_path Analytical Path Selection cluster_derivatization Derivatization Options cluster_gcms GC-MS Analysis cluster_data Data Processing Sample Halogenated Phenol Sample Dissolve Dissolve in appropriate solvent Sample->Dissolve Decision Derivatization? Dissolve->Decision Underivatized Underivatized Analysis Decision->Underivatized No Derivatized Derivatization Decision->Derivatized Yes GC_Column Select GC Column (e.g., DB-5, DB-1701, TG-5SilMS) Underivatized->GC_Column Reagent Select Reagent (e.g., BSTFA, Acetic Anhydride) Derivatized->Reagent React Perform Reaction (Heat, Time) Reagent->React React->GC_Column GCMS_Run GC-MS Injection & Run GC_Column->GCMS_Run Data_Acq Data Acquisition (Chromatogram, Mass Spectra) GCMS_Run->Data_Acq Peak_ID Peak Identification & Integration Data_Acq->Peak_ID Purity_Calc Purity Calculation Peak_ID->Purity_Calc Result Final Purity Report Purity_Calc->Result

Caption: Workflow for GC-MS Purity Analysis of Halogenated Phenols.

Mass Spectrometry Insights

The mass spectrometer provides structural information that is crucial for the unambiguous identification of the halogenated phenol and its impurities. The fragmentation patterns of these compounds are often characteristic.

  • Molecular Ion (M+•): The molecular ion peak is typically observed and is crucial for confirming the molecular weight of the compound.

  • Isotope Patterns: The presence of chlorine and bromine atoms results in characteristic isotopic patterns for the molecular ion and fragment ions, which is a powerful tool for identification.

  • Fragmentation: Common fragmentation pathways for phenols include the loss of CO and CHO radicals. For halogenated phenols, the loss of the halogen atom or a hydrogen halide molecule is also a prominent fragmentation pathway.

Method Validation and Trustworthiness

To ensure the reliability of the purity assessment, the chosen GC-MS method must be validated. Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.

  • Linearity: The demonstration of a linear relationship between the analyte concentration and the instrument response.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

By carefully considering the choice between underivatized and derivatized analysis, selecting the most appropriate GC column, and validating the chosen method, researchers can confidently and accurately determine the purity of halogenated phenols, ensuring the quality and reliability of their work.

References

  • Aktas, A. (2007). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 19(2), 1411-1416.
  • Kovács, P., et al. (2008). Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography–mass spectrometry.
  • Wolska, L., & Fra̧czek, T. (2011). DERIVATIZATION AND GAS CHROMATOGRAPHY - LOW RESOLUTION MASS SPECTROMETRY OF BISPHENOL A. Chemistry & Chemical Technology, 5(1), 49-54.
  • Thermo Fisher Scientific. (2022). Trace analysis of chlorophenolics using triple quadrupole GC-MS.
  • Spaulding, R. S., et al. (2003). Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds.
  • Sessions, A. L. (2009). Preparation of TMS Derivatives for GC/MS. Caltech Geobiology Lab Protocol.
  • U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846).
  • Zhao, X., et al. (2019). A fully automated combination of solid-phase microextraction and on-fiber derivatization coupled with gas chromatography-mass spectrometry was developed to determine 17 chlorophenols in aqueous samples.
  • Aktas, A. (n.d.). Separation of some halogenated phenols by GC-MS.
  • Sigma-Aldrich. (n.d.).
  • Kataoka, H., et al. (2000). Trace level determination of phenols as pentafluorobenzyl derivatives by gas chromatography–negative-ion chemical ionization mass spectrometry. Analyst, 125(11), 1971-1975.
  • Turnes, M. I., et al. (n.d.).
  • Proestos, C., et al. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)
  • Regis Technologies, Inc. (n.d.).
  • Vermeulen, J., et al. (2005). Improving chromatographic analysis of phenolic compounds. Chulalongkorn University Digital Collections.
  • Rodrigues, C. S. D., et al. (2012). Determination of Chlorophenols in water by LC-MS/MS. Case study. Revista de Engenharia e Tecnologia, 4(1).
  • Chen, Y. C., et al. (2011). Study on the Derivatization Process Using N-O-bis-(trimethylsilyl)-trifluoroacetamide, N-(tert-butyldimethylsilyl). IDC Technologies.
  • Agilent Technologies. (2015).
  • Boga, M., et al. (2016). UHPLC-ESI-MS/MS and GC-MS Analyses on Phenolic, Fatty Acid and Essential Oil of Verbascum pinetorum with Antioxidant, Anticholin. Iranian Journal of Pharmaceutical Research, 15(3), 393-405.
  • Agilent Technologies. (n.d.). AGILENT J&W GC AND GC/MS COLUMNS.
  • Agilent Technologies. (n.d.). GC AND GC/MS.

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A Researcher's Guide to the Spectroscopic Characterization of 3-Bromo-6-chloro-2-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher, particularly those engaged in the synthesis of novel pharmaceutical and agrochemical compounds, the unambiguous structural confirmation of intermediates is paramount. 3-Bromo-6-chloro-2-fluorophenol, with its unique substitution pattern of three different halogens and a hydroxyl group on an aromatic ring, presents a compelling case for a multi-faceted analytical approach. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this guide leverages predictive models and comparative analysis with structurally analogous compounds to provide a robust framework for its characterization.

The Analytical Imperative for Polysubstituted Phenols

Polysubstituted halogenated phenols are valuable synthetic building blocks due to the diverse reactivity imparted by the halogen atoms. The specific arrangement of bromine, chlorine, and fluorine in this compound allows for selective functionalization, making it a key precursor in complex molecular syntheses. However, this structural complexity also necessitates a rigorous analytical workflow to confirm the regiochemistry of substitution and ensure sample purity. NMR and MS are the cornerstones of this workflow, providing complementary information on the molecular structure and mass.

Predicted ¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, the aromatic region of the ¹H NMR spectrum is of primary interest.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Related Compounds

CompoundPredicted ¹H Chemical Shifts (ppm)
This compound H-4: ~7.3 ppm (dd), H-5: ~7.1 ppm (dd)
3-ChlorophenolH-2: 7.11, H-4: 6.84, H-5: 7.11, H-6: 6.91[1]
3-BromophenolH-2: 7.15, H-4: 6.90, H-5: 7.15, H-6: 7.00[2]

Disclaimer: Predicted values are generated using online NMR prediction tools and should be considered as estimates. Experimental values may vary.

Interpretation of the Predicted ¹H NMR Spectrum

The aromatic region of the predicted ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the two aromatic protons, H-4 and H-5.

  • Chemical Shifts: The electron-withdrawing effects of the halogen atoms and the hydroxyl group will deshield the aromatic protons, causing them to resonate downfield in the range of 7.0-7.5 ppm. The exact chemical shifts are influenced by the combined inductive and mesomeric effects of all substituents.

  • Splitting Patterns:

    • H-4: This proton is expected to appear as a doublet of doublets (dd). It will be coupled to H-5 (ortho coupling, J ≈ 8-9 Hz) and to the fluorine atom at position 2 (meta coupling, J ≈ 3-5 Hz).

    • H-5: This proton will also likely appear as a doublet of doublets (dd), being coupled to H-4 (ortho coupling, J ≈ 8-9 Hz) and the fluorine atom at position 2 (para coupling, J ≈ 1-2 Hz).

  • Hydroxyl Proton: The hydroxyl proton (-OH) is expected to appear as a broad singlet. Its chemical shift can vary significantly depending on the concentration, solvent, and temperature, but it is typically observed in the range of 4-8 ppm for phenols.[3] To confirm its identity, a D₂O exchange experiment can be performed, which will cause the -OH signal to disappear.[3]

Comparative Analysis

By comparing the predicted spectrum with the experimental data for 3-chlorophenol and 3-bromophenol, we can observe the influence of the additional halogen substituents.[1][2] The presence of the fluorine atom and the additional halogen at position 6 in the target molecule is expected to cause a further downfield shift of the aromatic protons compared to the simpler analogs.

Predicted ¹³C NMR Spectral Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C-1 (C-OH)~145-155 (d, ¹JCF)
C-2 (C-F)~140-150 (d, ¹JCF)
C-3 (C-Br)~110-120
C-4~125-135
C-5~120-130
C-6 (C-Cl)~120-130

Disclaimer: Predicted values are generated using online NMR prediction tools and should be considered as estimates. Experimental values may vary.

Interpretation of the Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound is expected to show six distinct signals for the six aromatic carbon atoms.

  • Carbon-Fluorine Coupling: A key feature of the ¹³C NMR spectrum will be the coupling between the carbon atoms and the fluorine atom.

    • The signal for C-2 , the carbon directly attached to the fluorine atom, will be split into a doublet with a large one-bond coupling constant (¹JCF) of approximately 240-260 Hz.

    • The signals for the adjacent carbons, C-1 and C-3 , will also be split into doublets due to two-bond coupling (²JCF), with smaller coupling constants (typically 15-25 Hz).

    • The signal for C-6 will show a smaller three-bond coupling (³JCF) of around 5-10 Hz.

  • Chemical Shifts: The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached halogens. The carbons directly bonded to the electronegative oxygen, fluorine, chlorine, and bromine atoms will have their signals shifted to different extents. The C-OH and C-F carbons are expected to be the most downfield.

Mass Spectrometry Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Predicted Mass Spectrum of this compound
  • Molecular Ion Peak (M⁺): The molecular weight of this compound is 225.44 g/mol . The mass spectrum will show a characteristic isotopic cluster for the molecular ion due to the presence of bromine and chlorine isotopes.

    • Bromine Isotopes: Bromine has two major isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), which are roughly in a 1:1 ratio.

    • Chlorine Isotopes: Chlorine has two major isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), which are roughly in a 3:1 ratio.[4]

  • Isotopic Pattern: The combination of these isotopes will result in a complex molecular ion cluster. The most abundant peak in this cluster will correspond to the molecule containing ⁷⁹Br and ³⁵Cl. There will be significant peaks at M+2 (containing either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl) and M+4 (containing ⁸¹Br and ³⁷Cl). The relative intensities of these peaks will be a unique signature for a compound containing one bromine and one chlorine atom.[4]

  • Fragmentation Pattern: Phenolic compounds can undergo characteristic fragmentation in the mass spectrometer. For this compound, common fragmentation pathways could include the loss of:

    • A hydrogen atom (M-1)

    • A CO molecule (M-28) from the phenol ring

    • Halogen atoms (Br, Cl)

Experimental Protocols

To obtain high-quality NMR and MS data, proper sample preparation and instrument setup are crucial.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube.[5][6] The choice of solvent can affect the chemical shifts, particularly that of the hydroxyl proton.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Acquire the spectrum at a magnetic field strength of 400 MHz or higher for better resolution.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Employ a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • D₂O Exchange: To confirm the hydroxyl proton signal, add a drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The -OH peak should disappear or significantly decrease in intensity.

Mass Spectrometry Sample Preparation and Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization Method: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for this type of compound. Electron ionization (EI) can also be used and may provide more fragmentation information.

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to determine which provides better sensitivity. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition from the accurate mass measurement.

Visualization of the Analytical Workflow

The following diagram illustrates the integrated workflow for the spectroscopic characterization of this compound.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_nmr_data NMR Data Interpretation cluster_ms_data MS Data Interpretation Synthesis This compound Synthesis NMR NMR Spectroscopy Synthesis->NMR MS Mass Spectrometry Synthesis->MS HNMR ¹H NMR (Chemical Shift, Splitting) NMR->HNMR CNMR ¹³C NMR (Chemical Shift, C-F Coupling) NMR->CNMR MolIon Molecular Ion Peak (Isotopic Pattern) MS->MolIon Frag Fragmentation Pattern MS->Frag D2O D₂O Exchange (Confirms -OH) HNMR->D2O Structure Structural Confirmation HNMR->Structure CNMR->Structure MolIon->Structure Frag->Structure

Caption: Workflow for the structural elucidation of this compound.

Conclusion

References

  • ResearchGate. ChemInform Abstract: Calculation of 19F and 195Pt NMR Shifts of Fluoro-Chloro-Bromo- Platinates(IV). [Link]

  • Parasram, K. -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. J Anal Bioanal Tech2015 , 6(6). [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • Emwas, A. H.; Roy, R.; McKay, R. T.; Tenori, L.; Saccenti, E.; Gowda, G. A. N.; Raftery, D.; Alahmari, F.; Jaremko, L.; Jaremko, M.; Wishart, D. S. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Prog. Nucl. Magn. Reson. Spectrosc.2019 , 114, 1-28. [Link]

  • Boersma, F. H.; van der Werf, M. J.; van den Heuvel, R. H.; van Berkel, W. J.; Vervoort, J. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Appl. Environ. Microbiol.2004 , 70(4), 2093-2100. [Link]

  • Clark, J. mass spectra - the M+2 peak. Chemguide. [Link]

  • Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

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  • The Royal Society of Chemistry. Electronic Supporting Information. [Link]

  • Lee, S.; Kim, S.; Jeon, W. Mass Spectra Prediction with Structural Motif-based Graph Neural Networks. arXiv2023 . [Link]

  • Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • National Institutes of Health. Inferring the nominal molecular mass of an analyte from its electron ionization mass spectrum. [Link]

  • Fowler, S. How to predict the 13C NMR spectrum of a compound. YouTube. [Link]

  • Chem-Station. NMR Basics: Guide for Analysis and Interpretation. [Link]

  • Siniscalchi, T. Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. YouTube. [Link]

  • Krishna, G. NMR-Based Metabolomics. Methods Mol. Biol.2018 , 1738, 1-13. [Link]

  • Defense Technical Information Center. synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the. [Link]

  • Cheminfo.org. Predict 13C NMR spectra. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • SpectraBase. 3-Chlorophenol - Optional[13C NMR] - Chemical Shifts. [Link]

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A Strategic Guide to Alternatives for 3-Bromo-6-chloro-2-fluorophenol in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of complex molecule synthesis, particularly within agrochemical and pharmaceutical development, the selection of starting materials is a critical decision point that dictates the efficiency, selectivity, and ultimate success of a synthetic campaign. Polyhalogenated phenols are invaluable building blocks, offering multiple, chemically distinct handles for sequential functionalization. Among these, 3-Bromo-6-chloro-2-fluorophenol has emerged as a workhorse reagent, prized for its unique substitution pattern that allows for a high degree of synthetic control.

However, reliance on a single building block can introduce vulnerabilities into a research program, from supply chain insecurities and cost fluctuations to intellectual property constraints. More importantly, the specific steric and electronic environment of this incumbent reagent may not be optimal for every desired transformation or target molecule. The strategic selection of an alternative reagent can unlock new synthetic pathways, improve reaction kinetics, or alter regiochemical outcomes in your favor.

This guide moves beyond a simple catalog of substitutes. As Senior Application Scientists, our goal is to provide a framework for rational reagent selection. We will dissect the reactivity of this compound, introduce a curated set of commercially available alternatives, and provide a predictive comparison of their performance in the context of the workhorse of modern synthetic chemistry: the Suzuki-Miyaura cross-coupling reaction. This analysis is grounded in fundamental mechanistic principles, supported by experimental data from analogous systems, to empower you to make informed, field-proven decisions at the bench.

Chapter 1: Profiling the Incumbent: this compound

The utility of this compound stems from the orthogonal reactivity of its functional groups. The phenolic hydroxyl group provides a nucleophilic handle for etherification or can be converted into a triflate for cross-coupling.[1] The three distinct halogen atoms offer hierarchical sites for palladium-catalyzed reactions, governed by the relative strengths of the carbon-halogen bonds.

The generally accepted reactivity trend for oxidative addition in cross-coupling reactions is C-I > C-Br > C-Cl >> C-F.[2] This hierarchy is the cornerstone of its synthetic utility, allowing for selective functionalization, most commonly at the C-Br bond, while leaving the more robust C-Cl bond intact for subsequent transformations.

Caption: Structure of this compound.

The key reactive sites are:

  • Phenolic -OH: For ether synthesis or conversion to a pseudohalide (e.g., triflate).

  • C3-Br Bond: The primary site for initial cross-coupling due to its lower bond dissociation energy compared to the C-Cl bond.

  • C6-Cl Bond: A more robust bond that can be targeted for a second cross-coupling reaction under more forcing conditions after the C-Br bond has reacted.

Chapter 2: A Curated Guide to Viable Alternatives

An ideal alternative should be commercially available and offer a distinct reactivity profile. We have selected three strategic alternatives that allow for a systematic exploration of how positional isomerism and the presence or absence of the fluorine substituent impact synthetic outcomes.

  • Alternative 1 (Isomer): 4-Bromo-2-chloro-6-fluorophenol

    • CAS: 161045-79-0

    • Rationale: This isomer moves the bromine from C3 to C4 and the chlorine from C6 to C2. This significantly alters the steric environment around the C-Br bond, placing it para to the hydroxyl group and adjacent to a hydrogen instead of being flanked by two substituents. This is expected to influence the rate of oxidative addition. This reagent is commercially available.[3]

  • Alternative 2 (Analogue without Fluorine): 2-Bromo-6-chlorophenol

    • CAS: 608-23-1

    • Rationale: Removing the fluorine atom from the ring allows for an assessment of its electronic and steric contributions. The C2-Br bond is now significantly more sterically hindered, being ortho to both the hydroxyl group and the chlorine atom. This provides a platform to test catalyst systems designed for hindered substrates.[4]

  • Alternative 3 (Positional Isomer without Fluorine): 4-Bromo-2-chlorophenol

    • CAS: 3964-56-5

    • Rationale: This common building block places the bromine in a less hindered position para to the hydroxyl group.[5] Comparing this to Alternative 2 allows for a direct evaluation of steric effects in the absence of the C2-fluorine.

Chapter 3: Head-to-Head: Comparative Performance Analysis in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[6] Its catalytic cycle typically involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl-halide bond, transmetalation with the boronic acid derivative, and reductive elimination to yield the product and regenerate the catalyst.[7] The oxidative addition step is often rate-determining and is highly sensitive to the nature of the C-X bond, as well as steric and electronic factors.[2]

The following table provides a predictive comparison of the incumbent and its alternatives in a Suzuki-Miyaura monocoupling reaction, assuming the goal is to selectively react at the C-Br bond.

ReagentPredicted Primary Coupling SiteRelative Predicted Reaction Rate (at C-Br)Rationale & Key Considerations
This compound (Incumbent) C3-BrModerateThe C-Br bond is the most reactive site.[2] However, the C-Br bond is flanked by two ortho substituents (C2-F and C4-H), creating some steric hindrance that may slow the reaction compared to less congested systems.
4-Bromo-2-chloro-6-fluorophenol (Alternative 1) C4-BrHighThe C-Br bond is significantly less sterically hindered, with only one ortho substituent (C5-H). This should facilitate a faster oxidative addition. The electronic environment is also altered, with the bromine now para to the -OH group.
2-Bromo-6-chlorophenol (Alternative 2) C2-BrLowThe C-Br bond is severely sterically hindered, positioned between the -OH and -Cl groups. This substrate represents a significant challenge and will likely require specialized, bulky phosphine ligands (e.g., SPhos, XPhos) and more forcing conditions to achieve good yields.[4]
4-Bromo-2-chlorophenol (Alternative 3) C4-BrHighSimilar to Alternative 1, the C-Br bond is in the sterically accessible C4 position. This reagent is expected to undergo Suzuki coupling readily under standard conditions. It serves as an excellent baseline for "unhindered" reactivity.[8]

Chapter 4: Experimental Protocols

The trustworthiness of a synthetic method is paramount. The following protocols are designed as robust, self-validating starting points for the Suzuki-Miyaura and Buchwald-Hartwig amination of polyhalogenated phenols.

Protocol 4.1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a generalized starting point. Optimization of the catalyst, ligand, base, and temperature is often necessary, especially for sterically hindered substrates like Alternative 2.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Add polyhalo-phenol (1.0 eq), boronic acid (1.2 eq), and base (e.g., K2CO3, 2.0 eq) to a dry flask. prep2 Evacuate and backfill the flask with an inert gas (N2 or Ar) 3 times. prep1->prep2 reac1 Add anhydrous solvent (e.g., Dioxane/H2O, Toluene). prep2->reac1 reac2 Add Pd catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and ligand if needed. reac1->reac2 reac3 Heat the reaction mixture (e.g., 80-110 °C) and monitor by TLC or LC-MS. reac2->reac3 work1 Cool to RT, dilute with EtOAc and water. reac3->work1 work2 Separate layers, extract aqueous phase with EtOAc. work1->work2 work3 Combine organics, wash with brine, dry (Na2SO4), and concentrate. work2->work3 work4 Purify by column chromatography. work3->work4

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Methodology:

  • Reagent Preparation: To a dry reaction vessel equipped with a magnetic stir bar and condenser, add the polyhalogenated phenol (1.0 equiv), the desired arylboronic acid (1.1–1.5 equiv), and a suitable base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, 2.0–3.0 equiv).

  • Inerting: Seal the vessel and subject it to three cycles of evacuation and backfilling with an inert gas (e.g., Argon or Nitrogen).

  • Solvent and Catalyst Addition: Add an anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DME, often with a small amount of water). Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, 1-5 mol%) and, if necessary, a supporting ligand (e.g., SPhos, XPhos, RuPhos, 2-10 mol%).

  • Reaction: Heat the mixture to the desired temperature (typically 80–120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 4.2: General Procedure for Buchwald-Hartwig Amination

This C-N bond-forming reaction is essential for synthesizing aryl amines.[9] The choice of ligand and base is critical for success.

Methodology:

  • Reagent Preparation: In a glovebox or under a robust inert atmosphere, add the palladium precatalyst (e.g., G3-XPhos, 1-3 mol%), ligand, and base (e.g., NaOtBu, LHMDS, 1.4–2.0 equiv) to a dry reaction vessel.

  • Substrate Addition: Add the polyhalogenated phenol (1.0 equiv) and the amine (1.2–1.5 equiv), followed by the anhydrous solvent (e.g., toluene, CPME).

  • Reaction: Seal the vessel and heat to the required temperature (typically 80–110 °C). Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, quench the reaction carefully (if a strong base was used), and partition between ethyl acetate and water. Separate the layers, extract the aqueous phase, and combine the organic extracts.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.

Chapter 5: Decision Framework for Reagent Selection

Choosing the right starting material is a multi-faceted decision. The following framework, presented as a decision tree, guides the user through key experimental considerations.

Decision_Framework start What is the primary synthetic goal? q1 Which position requires initial functionalization? start->q1 q2 Is steric hindrance a desired feature (e.g., for directing or stability)? q1->q2 C-Br at hindered ortho position q3 Is maximum reaction speed critical? q1->q3 C-Br at unhindered para/meta position r1 Use Alternative 2: 2-Bromo-6-chlorophenol q2->r1 Yes r2 Use Incumbent: This compound q2->r2 No r3 Use Alternative 1 or 3: 4-Bromo-2-chloro-6-fluorophenol or 4-Bromo-2-chlorophenol q3->r3 Yes r4 Incumbent or Alternatives 1/3 are suitable. Consider cost and availability. q3->r4 No

Caption: Decision framework for selecting the optimal polyhalogenated phenol.

Conclusion

The judicious selection of starting materials is a hallmark of sophisticated synthetic strategy. While this compound remains a powerful and versatile building block, a nuanced understanding of its reactivity profile in comparison to strategic alternatives empowers chemists to optimize their synthetic routes. For reactions where steric hindrance is a limiting factor, moving the reactive bromine to a more accessible position, as in 4-Bromo-2-chloro-6-fluorophenol or 4-Bromo-2-chlorophenol , can dramatically improve reaction rates and yields. Conversely, for syntheses that require a highly hindered environment, 2-Bromo-6-chlorophenol presents a challenging but valuable option. By grounding reagent selection in the fundamental principles of reactivity, researchers can navigate the complexities of modern cross-coupling chemistry with greater confidence and precision, accelerating the discovery and development of novel molecules.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Torregrosa, R. R. P. (2015). 3-Halophenol: 3-Fluorophenol, 3-Chlorophenol, 3-Bromophenol, 3-Iodophenol. In Encyclopedia of Reagents for Organic Synthesis.
  • Malapit, C. A., et al. (2018). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Catalysis, 8(11), 10444-10469. Available from: [Link]

  • Havelková, M., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Synthesis, 2001(11), 1704-1710. Available from: [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Smith, G. L., et al. (2012). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Catalysts, 2(4), 437-455. Available from: [Link]

  • Niemeyer, Z. L., et al. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 18(15), 3658-3661. Available from: [Link]

  • Handy, S. T., & Mayi, D. S. (2007). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters, 48(16), 2953-2955. Available from: [Link]

  • Chemistry LibreTexts. (2023). Suzuki cross-coupling. Retrieved from [Link]

  • Google Patents. (n.d.). EP1280752B1 - Method for producing 2-alkyl-3-chlorophenols.
  • Google Patents. (n.d.). CN103360269B - Preparation method of 3-chloro-2-aminophenol.
  • BuyersGuideChem. (n.d.). 4-Bromo-2-chloro-6-fluorophenol | 161045-79-0. Retrieved from [Link]

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (2022).
  • Sirois, L. E., et al. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 11(48), 30143-30146. Available from: [Link]

  • de Oliveira, C. S., et al. (2016). Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. Molecules, 21(1), 103. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). US5053557A - Process for preparing 2-chloro-4-fluorophenol.
  • ResearchGate. (n.d.). 3-Halophenol: 3-Fluorophenol, 3-Chlorophenol, 3-Bromophenol, 3-Iodophenol. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]

Sources

A Comparative Analysis of the Acidity of Fluorophenol, Chlorophenol, and Bromophenol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers

In the landscape of medicinal chemistry and materials science, the acidity of substituted phenols is a critical parameter influencing molecular interactions, reaction kinetics, and bioavailability. Halogen substitution, in particular, offers a fascinating case study in the subtle interplay of competing electronic effects. This guide provides an in-depth comparison of the acidity of ortho-, meta-, and para-substituted fluorophenols, chlorophenols, and bromophenols, grounded in experimental data and mechanistic principles.

Foundational Principles: Understanding Phenolic Acidity

Phenol is significantly more acidic (pKa ≈ 10.0) than aliphatic alcohols like cyclohexanol (pKa ≈ 16.0).[1][2] This enhanced acidity stems from the stability of its conjugate base, the phenoxide ion. The negative charge on the oxygen atom is delocalized into the aromatic ring through resonance, spreading the charge over several atoms and thus stabilizing the anion.[1]

The introduction of a substituent, such as a halogen, onto the aromatic ring further modulates this acidity. Halogens exert two primary electronic effects that operate in opposition:

  • The Inductive Effect (-I): Halogens are highly electronegative. They pull electron density away from the aromatic ring through the sigma (σ) bond framework.[3][4] This electron-withdrawing effect helps to stabilize the negative charge of the phenoxide ion, thereby increasing the acidity of the parent phenol.[3][4] The strength of the inductive effect is distance-dependent; it is strongest at the ortho position, weaker at the meta position, and weakest at the para position.[1][5] The electronegativity order is F > Cl > Br, suggesting the inductive effect should follow the same trend.[3]

  • The Resonance Effect (+R or Mesomeric Effect): Halogens possess lone pairs of electrons that can be donated into the aromatic pi (π) system. This electron-donating effect increases the electron density in the ring, particularly at the ortho and para positions. This destabilizes the phenoxide ion by intensifying the negative charge, which in turn decreases the acidity of the phenol.

The final acidity of a halophenol is a direct consequence of the balance between these two competing effects.

Quantitative Acidity Data: A Comparative Overview

The acidity of a compound is quantitatively expressed by its pKa value—the negative logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid.[6] The experimental pKa values for the isomers of fluorophenol, chlorophenol, and bromophenol are summarized below.

CompoundSubstituentPositionpKa Value
Phenol-H-~10.0
2-Fluorophenol-Fortho8.7[1][2][7]
3-Fluorophenol-Fmeta9.3[1][2][7]
4-Fluorophenol-Fpara9.9[1][2][7]
2-Chlorophenol-Clortho8.49[8]
3-Chlorophenol-Clmeta8.81[8]
4-Chlorophenol-Clpara9.14[8]
2-Bromophenol-Brortho8.45[8][9]
3-Bromophenol-Brmeta9.03[8][10]
4-Bromophenol-Brpara9.17[8][11]

Analysis of Acidity Trends

General Trend: Halophenols vs. Phenol

All nine halophenol isomers are more acidic (have lower pKa values) than phenol itself. This immediately indicates that the electron-withdrawing inductive effect (-I) of the halogens is the dominant factor in stabilizing the conjugate phenoxide base, overriding the electron-donating resonance effect (+R).

Positional Isomers: The Ortho, Meta, Para Effect

A consistent trend is observed within each halogen series: Acidity Order: ortho > meta > para

  • Ortho Isomers: These are the most acidic in each series. The halogen's proximity to the hydroxyl group maximizes the potent, distance-dependent inductive effect, leading to the greatest stabilization of the phenoxide ion.[7][12] In the case of 2-fluorophenol, some degree of intramolecular hydrogen bonding between the hydroxyl proton and the adjacent fluorine might be expected to decrease acidity, but the powerful inductive effect clearly dominates.[12]

  • Meta Isomers: At the meta position, the resonance effect is not operative. Therefore, the acidity is enhanced relative to phenol almost exclusively by the inductive effect, which is weaker than at the ortho position but still significant.

  • Para Isomers: These are generally the least acidic among the isomers. At the para position, both the inductive and resonance effects are at play. The electron-donating resonance effect (+R) directly opposes and partially cancels out the electron-withdrawing inductive effect (-I), leading to less stabilization of the phenoxide ion compared to the ortho and meta positions.

Halogen Comparison: F vs. Cl vs. Br

The trend across the different halogens is more complex and reveals the nuanced competition between inductive and resonance effects.

  • At the meta position , where only the inductive effect is significant, the acidity order is generally expected to follow electronegativity (F > Cl > Br). The data shows 3-chlorophenol (pKa 8.81) is more acidic than 3-fluorophenol (pKa 9.3) and 3-bromophenol (pKa 9.03). The unexpectedly lower acidity of 3-fluorophenol compared to 3-chlorophenol is a subject of debate, sometimes attributed to solvation effects or the unique properties of the C-F bond.

  • At the ortho and para positions , the trend is not dictated by electronegativity alone. For the most acidic ortho isomers, the order is 2-bromophenol ≈ 2-chlorophenol > 2-fluorophenol . For the para isomers, the order is 4-chlorophenol ≈ 4-bromophenol > 4-fluorophenol . This demonstrates that while fluorine has the strongest inductive effect, it also has a significant +R effect due to effective orbital overlap between the 2p orbitals of carbon and fluorine. For chlorine and bromine, the larger p-orbitals result in less effective overlap with carbon's 2p orbital, diminishing their resonance donation and allowing their inductive effects to have a more pronounced impact on acidity relative to fluorine.

Diagram 1: Interplay of Inductive and Resonance Effects on Halophenol Acidity.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

This protocol describes a reliable method for determining the pKa of a phenolic compound. The principle relies on the fact that the phenol (HA) and its conjugate phenoxide base (A⁻) have distinct UV-Vis absorption spectra.[13] By measuring the absorbance at various pH values, one can determine the concentration ratio of [A⁻]/[HA] and subsequently the pKa.[14][15]

Materials and Instrumentation
  • UV-Vis Spectrophotometer

  • Calibrated pH meter

  • 1 cm path length quartz cuvettes

  • Volumetric flasks and pipettes

  • Halophenol of interest

  • Buffer solutions covering a pH range from ~2 units below to ~2 units above the expected pKa (e.g., phosphate, borate buffers)

  • 0.1 M HCl (for highly acidic solution)

  • 0.1 M NaOH (for highly basic solution)

  • Deionized water

Step-by-Step Methodology
  • Stock Solution Preparation: Prepare a concentrated stock solution of the halophenol in a suitable solvent (e.g., ethanol or water) to ensure solubility.

  • Preparation of Test Solutions:

    • Create a series of buffered solutions across a wide pH range (e.g., pH 2 to 12).

    • To a set of volumetric flasks, add an equal aliquot of the phenol stock solution.

    • Dilute each flask to the final volume with a different buffer solution. This creates a set of solutions with constant total phenol concentration but varying pH.

    • Prepare two additional solutions: one diluted with 0.1 M HCl (to measure the spectrum of the pure acidic form, HA) and one with 0.1 M NaOH (to measure the spectrum of the pure basic form, A⁻).[15]

  • Spectrophotometric Measurement:

    • Record the full UV-Vis spectrum (e.g., 200-400 nm) for each prepared solution, including the fully acidic and fully basic forms.[13][16]

    • Identify the wavelength of maximum absorbance (λ_max) for both the HA and A⁻ species. Phenol typically absorbs around 270 nm, while the phenoxide ion absorbs at a longer wavelength, around 280-290 nm.[13]

  • Data Analysis:

    • From the full spectra, identify an analytical wavelength where the difference in absorbance between HA and A⁻ is maximal.

    • At this chosen wavelength, record the absorbance of the fully acidic solution (A_HA), the fully basic solution (A_A-), and the absorbance of each buffered solution (A_i) at its corresponding pH_i.

    • Calculate the pKa using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH_i + log[ (A_A- - A_i) / (A_i - A_HA) ]

    • For a more robust determination, plot pH versus log[ (A_i - A_HA) / (A_A- - A_i) ]. The pKa is the x-intercept of this linear plot.

This self-validating system confirms the pKa by observing a clear isosbestic point in the overlay of all collected spectra—a wavelength where the absorbance remains constant regardless of pH, indicating a two-component equilibrium.[15]

experimental_workflow cluster_prep 1. Sample Preparation cluster_measure 2. Spectroscopic Measurement cluster_analysis 3. Data Analysis A Prepare Phenol Stock Solution C Prepare Test Samples (Constant Phenol, Varying pH) A->C B Create Series of Buffered Solutions (pH 2-12) B->C D Record UV-Vis Spectrum for Each Sample C->D Analyze Samples E Identify λmax for Acid (HA) and Base (A⁻) Forms D->E F Identify Isosbestic Point D->F H Plot pH vs log[(Ai-A_HA)/(A_A- - Ai)] F->H Validation G Measure Absorbance at Analytical Wavelength G->H I Determine pKa (x-intercept) H->I

Diagram 2: Experimental Workflow for pKa Determination via UV-Vis Spectrophotometry.

Conclusion

The acidity of fluorophenol, chlorophenol, and bromophenol is a textbook example of how substituent position and electronic properties govern chemical reactivity. Key takeaways for the practicing scientist include:

  • All halophenols are stronger acids than phenol, confirming the dominance of the electron-withdrawing inductive effect.

  • The acidity trend for positional isomers is consistently ortho > meta > para , a result of the interplay between the distance-dependent inductive effect and the position-dependent resonance effect.

  • Simple electronegativity fails to predict the acidity trend across different halogens (F, Cl, Br) because of the competing and non-uniform resonance donation, which is most significant for fluorine.

A thorough understanding of these principles, validated by robust experimental data, is essential for professionals in drug design and chemical synthesis, enabling the rational modulation of molecular properties for targeted applications.

References

  • Chemistry Stack Exchange. (2015). Is p-bromophenol more acidic than p-chlorophenol?Link

  • Aktaş, A. H., Şanlı, N., & Pekcan, G. (2006). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Acta Chimica Slovenica. Link

  • University of Calgary. Problem Set 4 Key. Link

  • ResearchGate. (2006). Spectrometric Determination of pKa Values for some Phenolic Compounds in Acetonitrile-Water Mixtures. Link

  • askIITians. (2018). The pKa value of o-fluorophenol is 8.7, while that of the p-fluorophenol is 9.9. Link

  • Quora. (2017). Why is o-flurophenol is more acidic than p-flurophenol?Link

  • Quora. (2024). Which is more acidic: p-chlorophenol or o-chlorophenol?Link

  • University of Wisconsin-Madison. Chemistry 345 Problem Set Nine Key. Link

  • Chemistry Steps. Inductive and Resonance (Mesomeric) Effects. Link

  • Chemistry Stack Exchange. (2019). pKa of phenols using UV-Vis spectroscopy. Link

  • Quora. (2017). Why is o-flurophenol is more acidic than p-flurophenol? - Organic Chemistry World. Link

  • Quora. (2019). What is the acidic character of ortho, meta, para, and chlorophenol?Link

  • Chemistry LibreTexts. (2021). 3.4: Structural Effects on Acidity and Basicity. Link

  • TÜBİTAK Academic Journals. (1999). A Modified Potentiometric Method for the Estimation of Phenol in Aqueous Systems. Link

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Link

  • YouTube. (2023). Acidity of Carboxylic Acids & Phenols | Inductive Effect - Applications | JEE MAIN. Link

  • National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. Link

  • Pharmaxchange.info. (n.d.). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Link

  • ChemicalBook. (2025). 4-Bromophenol | 106-41-2. Link

  • National Center for Biotechnology Information. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Link

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Link

  • Journal of Organic Chemistry. (n.d.). Inductive effects on the acidity of phenol. Link

  • PubChem. 2-Chlorophenol;3-chlorophenol;4-chlorophenol. Link

  • ECHEMI. Inductive vs resonance effects and the acidity of phenol. Link

  • Chemistry Stack Exchange. (2017). Between 3-chlorophenol and 3-fluorophenol, which one is more acidic?Link

  • PubChem. 3-Bromophenol. Link

  • PubChem. 4-Bromophenol. Link

  • PubChem. 2-Bromophenol. Link

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Safety Operating Guide

Navigating the Safe Handling of 3-Bromo-6-chloro-2-fluorophenol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

As a cornerstone in the synthesis of complex agrochemicals and pharmaceutical intermediates, 3-Bromo-6-chloro-2-fluorophenol presents a unique set of handling challenges due to its reactive nature and toxicological profile.[1] This guide, compiled by a Senior Application Scientist, offers a deep dive into the essential safety protocols and logistical considerations for researchers, scientists, and drug development professionals. Our aim is to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Understanding the Hazard Landscape
  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][4]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][5]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2][5]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][5]

The phenolic hydroxyl group, combined with the electron-withdrawing effects of the halogen substituents, contributes to its reactivity and potential to cause harm upon exposure.[1] It is crucial to recognize that, like other phenols, this compound can have an anesthetic effect on the skin, potentially delaying the sensation of a chemical burn.[6][7]

Hazard and Precautionary Summary

For immediate reference, the following table summarizes the key hazard statements and precautionary measures associated with handling halogenated phenols of this class.

Hazard StatementPrecautionary Statement
H302: Harmful if swallowedP270: Do not eat, drink or smoke when using this product.[2]
H312: Harmful in contact with skinP280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[2]
H332: Harmful if inhaledP261: Avoid breathing dust/fumes.[2] P271: Use only outdoors or in a well-ventilated area.[2]
H315: Causes skin irritationP302+P352: IF ON SKIN: Wash with plenty of water.[2] P332+P313: If skin irritation occurs: Get medical advice/attention.[2]
H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.
H335: May cause respiratory irritationP304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

Operational Protocol: From Receipt to Disposal

A self-validating safety system is one where each step is designed to minimize risk and provide clear actions in case of deviation. The following protocol for handling this compound is built on this principle.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous solids and their potential dusts is through robust engineering controls.

  • Chemical Fume Hood: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood.[8][9] This not only contains dust and potential vapors but also provides a physical barrier in case of splashes.[6]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[10]

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[10][11]

Personal Protective Equipment (PPE): The Last Barrier

While engineering controls are paramount, a comprehensive PPE regimen is mandatory. The selection of appropriate PPE is critical and should be based on a thorough risk assessment.

  • Eye and Face Protection: Chemical safety goggles are required at a minimum.[10] A face shield should be worn over safety goggles when there is a significant risk of splashing.[10]

  • Hand Protection: Due to the risk of skin absorption and irritation, appropriate gloves are essential. For handling solid this compound and its solutions, butyl rubber or neoprene gloves are recommended.[6] Double-gloving with a heavier utility glove over a disposable nitrile glove can provide an extra layer of protection, especially during solution preparation.[12] Nitrile gloves alone are generally not recommended for prolonged contact with phenols.[6]

  • Body Protection: A laboratory coat must be worn and fully buttoned.[12] For tasks with a higher splash potential, a chemically resistant apron made of butyl rubber or neoprene is advised.[6]

  • Footwear: Closed-toe shoes are mandatory in the laboratory at all times.[10]

Step-by-Step Handling Procedure

Preparation:

  • Designate a Work Area: Clearly demarcate the area within the fume hood where the work will be performed.

  • Assemble Materials: Gather all necessary equipment, including the chemical container, spatulas, weighing paper, glassware, and solvents, and place them in the fume hood.

  • Verify Emergency Equipment: Confirm the location and operational status of the nearest eyewash station, safety shower, and spill kit.

Weighing and Transfer:

  • Don PPE: Put on all required personal protective equipment.

  • Minimize Dust Generation: Handle the solid material carefully to avoid creating dust.[11] Use a spatula to transfer the chemical. Do not use air hoses for cleaning.[2]

  • Secure Container: Keep the primary container of this compound closed when not in use.[2]

Solution Preparation:

  • Add Solid to Solvent: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.

  • Work in a Contained Manner: Perform all transfers and preparations over a tray or secondary containment to catch any potential spills.

Cleanup:

  • Decontaminate Surfaces: After handling, wipe down the work area in the fume hood with an appropriate solvent and then with soap and water.

  • Dispose of Waste: All contaminated materials, including weighing paper, disposable gloves, and pipette tips, must be disposed of as hazardous waste.[13]

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[2][11]

Safe Handling Workflow Diagram

The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase cluster_emergency Emergency Procedures start Start: Receive Chemical verify_sds Review SDS & SOP start->verify_sds check_ppe Verify PPE Availability verify_sds->check_ppe check_eng Confirm Engineering Controls (Fume Hood, Eyewash) check_ppe->check_eng don_ppe Don Appropriate PPE check_eng->don_ppe work_in_hood Work in Fume Hood don_ppe->work_in_hood weigh_transfer Weigh & Transfer Solid work_in_hood->weigh_transfer spill Spill Occurs work_in_hood->spill exposure Personal Exposure work_in_hood->exposure prep_solution Prepare Solution weigh_transfer->prep_solution decontaminate Decontaminate Work Area prep_solution->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End of Procedure wash_hands->end evacuate_spill Evacuate & Alert Supervisor spill->evacuate_spill first_aid Administer First Aid exposure->first_aid seek_medical Seek Medical Attention first_aid->seek_medical

Caption: Workflow for the safe handling of this compound.

Emergency Procedures: Plan for the Unexpected

Spill Response
  • Minor Spill (in fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, use an absorbent material like vermiculite to contain the spill.[9]

    • Carefully sweep or vacuum the absorbed material into a labeled, sealable container for hazardous waste.[2] Avoid generating dust.[2]

    • Decontaminate the area with a suitable solvent and then soap and water.

  • Major Spill (outside fume hood):

    • Evacuate the area immediately.[8]

    • Alert your supervisor and institutional safety office.

    • Prevent entry to the contaminated area.

    • Allow only trained emergency responders to clean up the spill.

First Aid Measures

Immediate and appropriate first aid is critical in mitigating the effects of exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention.[13]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[2] For phenol exposures, it is often recommended to use polyethylene glycol (PEG-300 or PEG-400) to decontaminate the skin, if available in your first aid kit.[6][7] Seek immediate medical attention.[11]

  • Inhalation: Remove the individual to fresh air.[13] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting.[11] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water.[11] Seek immediate medical attention.[13]

Storage and Disposal: Completing the Lifecycle

Storage

Proper storage is essential to maintain the integrity of the chemical and prevent accidental release.

  • Container: Store in the original, tightly sealed container.[2][11]

  • Location: Keep in a cool, dry, and well-ventilated area.[10][11]

  • Compatibility: Store away from incompatible materials such as strong oxidizing agents.[10]

  • Security: Store in a locked cabinet or area with restricted access.[2]

Disposal

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated materials in a clearly labeled, sealed container.[2]

  • Regulatory Compliance: Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[13] Do not dispose of it down the drain.[2]

By adhering to these comprehensive guidelines, you can effectively manage the risks associated with this compound, ensuring a safe and productive research environment.

References

  • 3-Bromo-2-chloro-6-fluorophenol Safety Data Sheet. (2023). Apollo Scientific.
  • 3-Chloro-2-fluorophenol Safety D
  • 4-Bromo-2-chlorophenol Safety D
  • 4-Bromo-2-chlorophenol, 99% Material Safety D
  • 3-Bromo-6-chloro-2-fluorobenzonitrile Safety Data Sheet. (2023). Apollo Scientific.
  • 3-Chlorophenol Safety D
  • 2,4,6-Tribromophenol Safety D
  • Appendix P - Phenol First Aid Guide and PPE. Environment, Health and Safety, University of California, Berkeley. Available at: [Link]

  • Phenol Standard Operating Procedure. University of Washington.
  • PHENOL FIRST AID and personal protective equipment. (2020). Protocols.io. Available at: [Link]

  • 5-Bromo-3-chloro-2-fluorophenol. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • o-CHLOROBROMOBENZENE. Organic Syntheses.
  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety. Available at: [Link]

  • 3-Bromo-2-fluorophenol. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Phenol first aid and personal protective equipment v2. (2020). ResearchGate. Available at: [Link]

Sources

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